FEN1-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H14N2O6S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-hydroxy-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O6S/c1-8-6-25-15-12(8)14(19)18(21)16(20)17(15)5-9-3-10(22-2)13-11(4-9)23-7-24-13/h3-4,6,21H,5,7H2,1-2H3 |
InChI Key |
QSJHVKLMLSCTRZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FEN1-IN-7
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for anticancer therapeutics, particularly in tumors with defects in other DNA repair pathways like homologous recombination (HR). FEN1-IN-7 belongs to a class of N-hydroxyurea-based small molecule inhibitors designed to specifically target and inhibit the nuclease activity of FEN1. This document provides a comprehensive technical overview of the mechanism of action of this compound and its representative class of inhibitors, detailing the biochemical and cellular consequences of FEN1 inhibition. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the core mechanisms and workflows.
Introduction to FEN1
FEN1 is a structure-specific metallonuclease essential for maintaining genomic stability.[1] It plays a central role in two major DNA metabolic pathways:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA-DNA flaps that are created when DNA polymerase displaces the RNA primer of the preceding Okazaki fragment.[1][2] This action creates a ligatable nick, which is crucial for forming a continuous DNA strand.
-
Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the LP-BER pathway by cleaving the 5' flap generated after DNA synthesis fills a gap left by the removal of a damaged base.[1][2]
Given its critical role in DNA replication, FEN1 is often overexpressed in various cancers.[3] Furthermore, cancer cells deficient in the HR pathway, for instance due to BRCA1 or BRCA2 mutations, become heavily reliant on other DNA repair pathways, including those involving FEN1.[4][5] This creates a synthetic lethal relationship, where inhibiting FEN1 in an HR-deficient background is selectively toxic to cancer cells while sparing normal, HR-proficient cells.[4][5]
Biochemical Mechanism of Action
This compound and its analogues are N-hydroxyurea-based compounds that function as potent, active-site-directed inhibitors of FEN1.
Direct Inhibition via Active Site Metal Chelation
The catalytic activity of FEN1 is dependent on the presence of two magnesium ions (Mg²⁺) within its active site.[2][6] These ions are essential for stabilizing the transition state of the phosphodiester bond cleavage. The N-hydroxyurea moiety of the inhibitor acts as a metal-binding pharmacophore, directly coordinating these two catalytic Mg²⁺ ions.[6] This coordination is critical for the inhibitor's high-affinity binding.[6]
The crystal structure of a representative N-hydroxyurea inhibitor bound to human FEN1 reveals that the inhibitor occupies the same space as the scissile phosphate (B84403) of the DNA substrate.[1][6] By chelating the catalytic metals, the inhibitor effectively blocks the substrate from entering the active site, thereby preventing the nuclease reaction.[6][7] Some compounds in this class are competitive with the DNA substrate, while others exhibit a mixed-mode of inhibition, having the ability to bind to both the free enzyme and the enzyme-substrate complex to form a dead-end ternary complex.[1] This latter mechanism prevents the necessary unpairing of the DNA substrate required for cleavage.[1]
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. mdpi.com [mdpi.com]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 6. esrf.fr [esrf.fr]
- 7. researchgate.net [researchgate.net]
FEN1-IN-7: A Technical Overview of a Selective Flap Endonuclease-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease-1 (FEN1) is a critical enzyme in DNA replication and repair, playing a vital role in Okazaki fragment maturation and the base excision repair pathway. Its overexpression in various cancers has made it an attractive target for anticancer drug development. This document provides a detailed technical guide on the discovery and development of FEN1-IN-7, a selective inhibitor of FEN1. This compound, also known as compound 16, belongs to a series of N-hydroxy pyrimidinedione-based inhibitors that have demonstrated potent and selective activity against FEN1. This guide will cover the quantitative data, experimental protocols, and relevant biological pathways associated with this compound and its analogs.
Quantitative Data
The inhibitory activity of this compound and related compounds from the N-hydroxyurea series was evaluated against human FEN1 and the related endonuclease Xeroderma Pigmentosum G (XPG). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | Trivial Name | FEN1 IC50 (nM) | XPG IC50 (µM) | Selectivity (FEN1 vs. XPG) |
| This compound | Compound 16 | 18 | 3.04 | ~169-fold |
| FEN1-IN-1 | Compound 1 | - | - | - |
| FEN1-IN-2 | Compound 20 | 3 | >1000 | >333,333-fold |
| - | Compound 2 | - | - | - |
| - | Compound 8 | - | - | - |
Note: Data for compounds other than this compound and FEN1-IN-2 is presented to show the chemical series, though specific IC50 values for all were not available in the initial search results. This compound demonstrates high potency against FEN1 with significant selectivity over XPG.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of FEN1 inhibitors like this compound.
FEN1 and XPG Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against FEN1 and XPG.
Objective: To measure the IC50 values of test compounds for FEN1 and XPG.
Materials:
-
Recombinant human FEN1 and XPG enzymes
-
Fluorescently labeled DNA flap substrate (e.g., a 5'-flap substrate with a fluorophore and a quencher)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescently labeled DNA flap substrate at a concentration of 50 nM.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of the 384-well plate. Include a DMSO-only control (vehicle control) and a no-enzyme control.
-
Add the FEN1 or XPG enzyme to the wells to initiate the reaction. The final enzyme concentration should be in the linear range of the assay, predetermined by an enzyme titration experiment.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Based DNA Damage Sensitization Assay
This protocol assesses the ability of FEN1 inhibitors to sensitize cancer cells to DNA-damaging agents.
Objective: To determine if FEN1 inhibition by compounds like this compound increases the cytotoxicity of DNA alkylating agents.
Materials:
-
Cancer cell line (e.g., T24 bladder cancer cells).
-
Complete cell culture medium.
-
FEN1 inhibitor (this compound).
-
DNA alkylating agent (e.g., methyl methanesulfonate (B1217627) (MMS) or temozolomide).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well clear bottom plates.
Procedure:
-
Seed the cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the FEN1 inhibitor in the presence or absence of a fixed, sub-lethal concentration of the DNA alkylating agent.
-
Incubate the cells for a period that allows for multiple cell cycles (e.g., 72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Compare the dose-response curves of the DNA-damaging agent with and without the FEN1 inhibitor to determine the sensitization effect.
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Repair and Replication
FEN1 is a key player in two major DNA metabolic pathways: Okazaki fragment maturation during lagging strand DNA synthesis and long-patch base excision repair (LP-BER). Inhibition of FEN1 disrupts these processes, leading to the accumulation of DNA damage and potentially cell death, particularly in cancer cells that are often deficient in other DNA repair pathways (synthetic lethality).
Caption: Role of FEN1 in DNA replication and repair and its inhibition by this compound.
Drug Discovery Workflow for FEN1 Inhibitors
The discovery of this compound and its analogs likely followed a typical drug discovery workflow, starting from high-throughput screening to identify initial hits, followed by medicinal chemistry efforts to optimize potency and selectivity.
Caption: A generalized workflow for the discovery and development of FEN1 inhibitors.
Conclusion
This compound is a potent and selective inhibitor of FEN1 that has emerged from a series of N-hydroxy pyrimidinedione compounds. Its ability to inhibit FEN1's crucial role in DNA replication and repair makes it a valuable tool for basic research and a promising candidate for further development as an anticancer therapeutic, particularly in combination with DNA-damaging agents. The provided data and protocols offer a foundation for researchers to further investigate this compound and other inhibitors targeting this important enzyme.
References
FEN1-IN-7 and its Role in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic stability through its essential roles in DNA replication and repair. Its overexpression in various cancers has made it a compelling target for anticancer therapies. FEN1-IN-7 is a potent and selective small molecule inhibitor of FEN1 that has demonstrated significant potential in sensitizing cancer cells to DNA damaging agents. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its investigation in the context of the DNA damage response.
Introduction: FEN1 in DNA Metabolism
Flap endonuclease 1 (FEN1) is a structure-specific nuclease that belongs to the Rad2 family of nucleases. It plays a central role in two major DNA metabolic pathways:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA-DNA flaps that are formed as DNA polymerase displaces the RNA primers of the preceding Okazaki fragment. This action is crucial for the ligation of Okazaki fragments and the completion of DNA replication.
-
Long-Patch Base Excision Repair (LP-BER): In response to DNA damage, particularly from alkylating and oxidizing agents, FEN1 participates in the LP-BER pathway. After a damaged base is removed and the DNA backbone is incised, DNA polymerase synthesizes a short patch of new DNA, displacing the damaged strand. FEN1 then cleaves this displaced "flap," allowing for the completion of the repair process.
Given its critical functions, the inhibition of FEN1 can lead to the accumulation of unprocessed Okazaki fragments and unrepaired DNA lesions. This can result in replication fork collapse, the formation of DNA double-strand breaks (DSBs), and ultimately, cell death. In cancer cells, which often have a high replicative rate and may harbor defects in other DNA repair pathways (such as homologous recombination), the inhibition of FEN1 can be synthetically lethal.
This compound: A Potent Inhibitor of FEN1
This compound is a member of the N-hydroxy urea (B33335) series of FEN1 inhibitors. It acts as a selective inhibitor of the flap endonuclease activity of FEN1.
Mechanism of Action
N-hydroxy urea-based inhibitors like this compound are understood to act by chelating the catalytic magnesium ions in the active site of FEN1. This prevents the proper binding and cleavage of the 5' flap substrate, effectively blocking the enzymatic activity of FEN1. By inhibiting FEN1, this compound disrupts both Okazaki fragment maturation and long-patch base excision repair. This leads to an accumulation of DNA damage, activation of the DNA damage response (DDR) signaling cascade, and can potentiate the cytotoxic effects of DNA damaging agents.
Quantitative Data
The inhibitory activity of this compound has been characterized in vitro. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 18 nM | Human FEN1 | [1][2][3][4][5] |
| IC50 | 3.04 µM | Human XPG | [1][2][3][4][5] |
| CAS Number | 824983-90-6 | N/A | [5] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The selectivity for FEN1 over the related endonuclease XPG is over 160-fold.
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Repair and Replication
The following diagram illustrates the central role of FEN1 in Okazaki fragment maturation and long-patch base excision repair, and the point of intervention for this compound.
Experimental Workflow: FEN1 Nuclease Activity Assay
A common method to determine the IC50 of an inhibitor like this compound is a fluorescence-based nuclease assay.
Experimental Workflow: Immunofluorescence for γH2AX Foci
To assess the induction of DNA double-strand breaks in cells following treatment with this compound, immunofluorescence staining for γH2AX (a marker for DSBs) is a standard method.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
FEN1-IN-7 and Synthetic Lethality in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) has emerged as a critical node in DNA replication and repair, making it a compelling target for anticancer therapies. Its role in processing Okazaki fragments and in the long-patch base excision repair (LP-BER) pathway is fundamental to maintaining genomic stability. Notably, the concept of synthetic lethality has positioned FEN1 inhibitors as a promising strategy for treating cancers with specific DNA damage response (DDR) deficiencies, particularly those with mutations in the homologous recombination (HR) pathway, such as BRCA1 and BRCA2. This document provides an in-depth technical overview of FEN1's function, the rationale for its inhibition, and the preclinical evidence supporting the synthetic lethal relationship between FEN1 inhibition and HR deficiency. While the specific inhibitor "FEN1-IN-7" remains elusive in publicly available literature, this guide will focus on the principles of FEN1 inhibition using data from well-characterized preclinical compounds like BSM-1516 and the N-hydroxyurea series of inhibitors.
FEN1: A Key Player in Genome Maintenance
FEN1 is a structure-specific metallonuclease that plays a central role in two major DNA metabolic pathways:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA-DNA primers of Okazaki fragments, creating a ligatable nick for DNA ligase I.[1][2]
-
Long-Patch Base Excision Repair (LP-BER): In response to DNA damage from endogenous and exogenous sources, FEN1 participates in the LP-BER pathway by excising the displaced flap containing the lesion.[3][4]
Dysregulation of FEN1 activity is implicated in various cancers, with its overexpression often associated with increased genomic instability and resistance to chemotherapy.[5]
The Principle of Synthetic Lethality with FEN1 Inhibition
Synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable.[6] In the context of cancer therapy, this concept is exploited by targeting a gene that is essential for the survival of cancer cells which already harbor a specific mutation (e.g., in a tumor suppressor gene).
Cancers with defects in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, are heavily reliant on other DNA repair pathways to survive.[7] FEN1-mediated repair pathways, including microhomology-mediated end joining (MMEJ), become critical for the survival of these HR-deficient cells.[7][8] Inhibition of FEN1 in this context creates a state of catastrophic DNA damage and replication stress, leading to selective cancer cell death.[7][9] This synthetic lethal relationship forms the basis for the therapeutic targeting of FEN1 in BRCA-deficient tumors.
Quantitative Data on Preclinical FEN1 Inhibitors
Table 1: Biochemical Potency and Cellular Target Engagement of FEN1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference(s) |
| BSM-1516 | FEN1 | Biochemical | 7 | - | [10] |
| BSM-1516 | Exo1 | Biochemical | 460 | - | |
| BSM-1516 | FEN1 | CETSA | - | 24 | [11] |
| Compound #20 (N-hydroxyurea) | FEN1 | Biochemical | 3 | - | [12] |
Table 2: Cellular Sensitivity to FEN1 Inhibition in BRCA-deficient vs. BRCA-proficient cells
| Inhibitor | Cell Line | Genotype | Assay Type | EC50 | Fold Sensitivity (WT/mutant) | Reference(s) |
| BSM-1516 | DLD1 | BRCA2-wild-type | Clonogenic | 5 µM | ~14x | [10] |
| BSM-1516 | DLD1 | BRCA2-deficient | Clonogenic | 350 nM | [11] | |
| C8 (N-hydroxyurea) | PEO1 vs PEO4 | BRCA2-deficient vs proficient | Clonogenic | Preferentially killed PEO1 | Not quantified | [6][13] |
| C8 (N-hydroxyurea) | RPE p53-null vs RPE p53-null BRCA1-knockout | BRCA1-proficient vs deficient | Not specified | Preferentially killed BRCA1-knockout | Not quantified | [14] |
| C8 (N-hydroxyurea) | DLD1 vs DLD1 BRCA2-knockout | BRCA2-proficient vs deficient | Not specified | Preferentially killed BRCA2-knockout | Not quantified | [14] |
Key Experimental Protocols
Fluorescence-Based FEN1 Nuclease Activity Assay
This assay is used to determine the in vitro inhibitory activity of compounds against FEN1.
Methodology:
-
Substrate Preparation: A synthetic DNA substrate is designed with a 5' flap structure. A fluorophore (e.g., 6-FAM or TAMRA) is attached to the 5' end of the flap, and a quencher (e.g., BHQ-1) is positioned on the complementary strand in close proximity. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl₂, DTT, and BSA.
-
Enzyme Reaction: Recombinant human FEN1 enzyme is added to the reaction mixture containing the DNA substrate and the test inhibitor at various concentrations. The reaction is incubated at 37°C.
-
Detection: Upon cleavage of the 5' flap by FEN1, the fluorophore is released from the vicinity of the quencher, resulting in an increase in fluorescence intensity. This increase is measured over time using a fluorescence plate reader.[15][16][17]
-
Data Analysis: The rate of the reaction is calculated from the fluorescence signal. IC50 values are determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Clonogenic Survival Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with a FEN1 inhibitor.
Methodology:
-
Cell Seeding: A single-cell suspension is prepared, and a low density of cells (typically 200-1000 cells per well) is seeded into 6-well plates.
-
Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of the FEN1 inhibitor or a vehicle control.
-
Incubation: The cells are incubated for a period that allows for the formation of visible colonies (typically 1-3 weeks), with the medium being changed as needed.
-
Fixing and Staining: The colonies are fixed with a solution such as methanol (B129727) and stained with a dye like crystal violet.
-
Colony Counting: The number of colonies (typically defined as containing at least 50 cells) in each well is counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells. This allows for the determination of the inhibitor's effect on cell viability.[18][19]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a drug to its target protein within intact cells.
Methodology:
-
Cell Treatment: Intact cells are treated with the FEN1 inhibitor or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures. Ligand-bound proteins are generally more thermally stable and will remain in solution at higher temperatures compared to their unbound counterparts.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble FEN1 protein in each sample is quantified. This is typically done by Western blotting using a FEN1-specific antibody, or by more high-throughput methods like AlphaScreen or mass spectrometry.[20][21][22][23]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble FEN1 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound has bound to and stabilized the FEN1 protein, confirming target engagement. The EC50 for target engagement can be determined by performing the assay at a fixed temperature with varying concentrations of the inhibitor.[10][11]
Signaling and Mechanistic Pathways
FEN1 in Long-Patch Base Excision Repair (LP-BER)
FEN1 in Okazaki Fragment Maturation
Synthetic Lethality of FEN1 Inhibition in HR-Deficient Cancer
Conclusion and Future Directions
The inhibition of FEN1 represents a promising therapeutic strategy for cancers harboring defects in homologous recombination. The synthetic lethal interaction between FEN1 inhibition and BRCA1/2 mutations has been robustly demonstrated in preclinical models. The development of potent and selective FEN1 inhibitors, such as BSM-1516, is a significant step towards translating this concept into clinical reality. Future research should focus on the continued development of clinical-grade FEN1 inhibitors, the identification of biomarkers to predict response to FEN1-targeted therapies beyond BRCA mutations, and the exploration of combination strategies with other DDR inhibitors, such as PARP inhibitors, to overcome resistance and enhance therapeutic efficacy. While the specific compound "this compound" was not identified, the principles and data presented for other FEN1 inhibitors strongly support the continued investigation of this target in oncology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. kuickresearch.com [kuickresearch.com]
- 6. Ludwig Cancer Research [ludwigcancerresearch.org]
- 7. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blacksmithmedicines.com [blacksmithmedicines.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
FEN1 Inhibition: A Targeted Therapeutic Strategy for Homologous Recombination Deficient Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair, has emerged as a promising therapeutic target in oncology, particularly for tumors with deficiencies in the homologous recombination (HR) pathway. This guide provides a comprehensive overview of the rationale and preclinical evidence supporting the use of FEN1 inhibitors as a synthetic lethal strategy to target Homologous Recombination Deficient (HRD) cancers. We delve into the mechanism of action, present key preclinical data for representative FEN1 inhibitors, and provide detailed protocols for essential experimental assays. Furthermore, this document includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this targeted therapeutic approach.
Introduction: The Synthetic Lethal Relationship between FEN1 and Homologous Recombination Deficiency
Homologous recombination is a high-fidelity DNA repair pathway crucial for repairing DNA double-strand breaks (DSBs) and maintaining genomic stability. Cancers with mutations in key HR genes, such as BRCA1 and BRCA2, are classified as HRD and exhibit increased reliance on alternative DNA repair pathways for survival. This dependency creates a therapeutic vulnerability that can be exploited through the concept of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is tolerated.
FEN1 is a structure-specific nuclease that plays a vital role in Okazaki fragment maturation during DNA replication and in long-patch base excision repair.[1] Inhibition of FEN1 leads to the accumulation of unresolved DNA flaps, causing replication stress and the formation of DSBs.[2] In HR-proficient cells, these DSBs can be efficiently repaired. However, in HRD cells, the inability to repair these FEN1 inhibitor-induced DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[3][4] This selective killing of HRD cancer cells forms the basis of the therapeutic strategy targeting FEN1.
Mechanism of Action of FEN1 Inhibitors in HRD Tumors
The inhibition of FEN1 in the context of HR deficiency triggers a cascade of cellular events culminating in selective tumor cell death. The proposed mechanism is as follows:
-
FEN1 Inhibition and Replication Stress: Small molecule inhibitors bind to the active site of FEN1, preventing its nuclease activity. This leads to the persistence of 5' flap structures during DNA replication.[5]
-
Accumulation of DNA Damage: The unresolved flaps stall and can lead to the collapse of replication forks, resulting in the formation of DNA double-strand breaks (DSBs).[2]
-
Inefficient DSB Repair in HRD Cells: In HRD tumors, the primary pathway for repairing these DSBs is compromised.
-
Cellular Response to DNA Damage: The accumulation of unrepaired DNA damage activates DNA damage response (DDR) pathways, leading to the phosphorylation of H2AX (γH2AX) and the recruitment of DNA damage checkpoint proteins like 53BP1.[6]
-
Cell Cycle Arrest and Apoptosis: The persistent DNA damage triggers cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis, leading to the selective elimination of HRD cancer cells.[7]
Signaling Pathway Diagram
References
- 1. sophiagenetics.com [sophiagenetics.com]
- 2. Bivariate Cell Cycle Assay (BrdU/PI) - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuickresearch.com [kuickresearch.com]
FEN1-IN-7: A Targeted Approach to Cancer Therapy Through Synthetic Lethality
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Flap endonuclease 1 (FEN1) has emerged as a critical target in oncology, playing a pivotal role in DNA replication and repair. Its overexpression is a common feature across numerous cancers, including breast, prostate, and lung cancer, and is often associated with increased genomic instability and resistance to chemotherapy.[1] FEN1-IN-7 and similar small molecule inhibitors represent a promising therapeutic strategy by exploiting the concept of synthetic lethality, particularly in cancers with deficiencies in homologous recombination (HR) repair pathways, such as those harboring BRCA1/2 mutations.[2] This technical guide provides a comprehensive overview of the therapeutic potential of FEN1 inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Quantitative Data on FEN1 Inhibitors
The development of potent and selective FEN1 inhibitors has been a significant focus of recent research. The following tables summarize key quantitative data for prominent FEN1 inhibitors, including BSM-1516, a compound representative of the progress in this field.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| BSM-1516 | FEN1 | 7 | ~65-fold vs. Exo1 (IC50 = 460 nM) | [3] |
| SC13 | FEN1 | - | Specific for FEN activity | [4] |
| Compound #20 | FEN1 | 3 | - | [4] |
Table 1: Biochemical Potency and Selectivity of FEN1 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of FEN1 by 50%.
| Inhibitor | Cell Line | EC50 | Conditions | Reference |
| BSM-1516 | DLD1 (BRCA2-deficient) | 350 nM | Clonogenic Assay | [3] |
| BSM-1516 | DLD1 (BRCA2-wild-type) | 5 µM | Clonogenic Assay | [3] |
| BSM-1516 | - | 24 nM | Cellular Thermal Shift Assay (CETSA) | [3] |
Table 2: Cellular Efficacy of FEN1 Inhibitors. EC50 values represent the concentration of the inhibitor required to produce 50% of its maximal effect in a cellular context.
Key Signaling Pathways Involving FEN1
FEN1 is a crucial enzyme in multiple DNA metabolism pathways. Its inhibition disrupts these processes, leading to an accumulation of DNA damage and, in HR-deficient cells, cell death.
Okazaki Fragment Maturation
During DNA replication, FEN1 is essential for the maturation of Okazaki fragments on the lagging strand. It cleaves the 5' flap of RNA-DNA primers, allowing for the ligation of the fragments into a continuous strand.
Caption: FEN1's role in Okazaki fragment maturation.
Long-Patch Base Excision Repair (LP-BER)
FEN1 also participates in the LP-BER pathway, which is responsible for repairing damaged DNA bases. After a damaged base is removed, FEN1 cleaves the resulting 5' flap, enabling DNA synthesis and ligation to complete the repair.
Caption: The role of FEN1 in Long-Patch Base Excision Repair.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments used to characterize FEN1 inhibitors.
FEN1 Enzyme Activity Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the nuclease activity of purified FEN1 protein.
Materials:
-
Purified recombinant human FEN1 protein
-
Fluorescently labeled DNA flap substrate (e.g., with a 5'-FAM and 3'-DABCYL pair)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compound (this compound or other inhibitors)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the fluorescently labeled DNA flap substrate to each well.
-
Add the diluted test compound or vehicle control to the wells.
-
Initiate the reaction by adding purified FEN1 protein to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the increase in fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.[5]
Materials:
-
Cancer cell line of interest (e.g., DLD1)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE equipment
-
Western blotting reagents (primary antibody against FEN1, secondary antibody)
-
Imaging system for Western blots
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble FEN1 protein at each temperature by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble FEN1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Clonogenic Survival Assay
This assay assesses the long-term effect of a drug on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines (e.g., BRCA2-deficient and wild-type)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the plates for a period that allows for colony formation (e.g., 10-14 days), replacing the medium with fresh drug-containing medium every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control and plot the results to determine the EC50.
Western Blotting for DNA Damage Markers
This technique is used to detect the induction of DNA damage in cells following treatment with a FEN1 inhibitor.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-RPA32)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the FEN1 inhibitor or vehicle control.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. An increase in the signal for DNA damage markers like γH2AX indicates the induction of DNA double-strand breaks.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for evaluating the therapeutic potential of a FEN1 inhibitor.
Caption: A typical workflow for FEN1 inhibitor development.
Conclusion
FEN1 inhibitors like this compound hold significant promise as targeted cancer therapeutics, particularly for tumors with inherent DNA repair deficiencies. The principle of synthetic lethality provides a clear rationale for their selective activity against cancer cells while sparing normal tissues. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers to further explore and advance this exciting class of anti-cancer agents. Continued research into the nuances of FEN1 biology and the development of even more potent and selective inhibitors will be crucial in translating the potential of FEN1 inhibition into effective clinical treatments.
References
- 1. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
FEN1 Inhibition in Breast and Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing a pivotal role in maintaining genomic stability.[1][2] Its overexpression has been widely implicated in the progression and chemoresistance of various malignancies, including breast and ovarian cancers, making it a compelling target for novel anti-cancer therapies.[3][4][5] This technical guide provides an in-depth overview of the role of FEN1 in these cancers and the therapeutic potential of its inhibition, with a focus on preclinical research involving specific small molecule inhibitors. While this guide addresses the broader landscape of FEN1 inhibitors, it is important to note that a specific inhibitor designated "FEN1-IN-7" was not prominently identified in the reviewed literature, suggesting it may be a less common or novel compound. The data presented herein is therefore focused on other well-characterized FEN1 inhibitors.
FEN1: A Critical Node in DNA Metabolism and a Target in Oncology
FEN1 is a structure-specific nuclease essential for several DNA metabolic pathways, including Okazaki fragment maturation during lagging strand synthesis and long-patch base excision repair (LP-BER).[4] Dysregulation of FEN1 has been linked to genomic instability, a hallmark of cancer.[6] In breast and ovarian cancers, elevated FEN1 expression correlates with aggressive tumor phenotypes and poor prognosis.[1][7] This overexpression can contribute to resistance to standard chemotherapies, highlighting the need for targeted therapeutic strategies.[3][8]
The concept of synthetic lethality offers a promising avenue for targeting FEN1. Cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, are often highly dependent on FEN1 for survival.[9][10] Inhibiting FEN1 in these contexts can lead to a catastrophic failure of DNA repair, resulting in selective cancer cell death.[9]
Quantitative Data on FEN1 Inhibitors in Breast and Ovarian Cancer
The following tables summarize the available quantitative data for various FEN1 inhibitors in breast and ovarian cancer cell lines. This data provides insights into the potency and effects of these compounds.
Table 1: Inhibitory Concentration (IC50) of FEN1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| FEN1-IN-4 | Various breast cancer cell lines | Breast Cancer | Not explicitly stated, but effective concentrations are implied in functional assays | [11][12] |
| SC13 | MCF7 | Breast Cancer (BRCA+/+) | Not explicitly stated, but shown to be effective | [4] |
| SC13 | HCC1937 | Breast Cancer (BRCA-/-) | More sensitive than MCF7 | [4] |
| LNT1 | Various TNBC cell lines | Triple-Negative Breast Cancer | 1.4 - 15.7 | [13] |
| C8 | PEO1 | Ovarian Cancer (BRCA2-deficient) | More sensitive than PEO4 | [14] |
| C8 | PEO4 | Ovarian Cancer (BRCA2-proficient) | Less sensitive than PEO1 | [14] |
| C20 | MDA-MB-231, MDA-MB-468 | Triple-Negative Breast Cancer | Used in combination, specific IC50 not provided | [5] |
| Curcumin | MCF-7 | Breast Cancer | 25 | |
| Curcumin | MCF-7DDP (cisplatin-resistant) | Breast Cancer | 40 | [15] |
| Curcumin | MDA-MB-231 | Breast Cancer | 26 | [15] |
| Arsenic Trioxide (ATO) | MDA-MB-231 | Triple-Negative Breast Cancer | 19.88 (24h), 11.22 (48h) | |
| Arsenic Trioxide (ATO) | MDA-MB-468 | Triple-Negative Breast Cancer | 10.46 (24h), 6.02 (48h) | [5] |
Table 2: Effects of FEN1 Inhibition on Cell Cycle Distribution in Breast Cancer Cells
| Inhibitor | Cell Line | Treatment | Change in G2/M Population | Citation |
| FEN1-IN-4 | BT-549 | FEN1-IN-4 | ~6% increase | [11] |
| FEN1-IN-4 | MDA-MB-231 | FEN1-IN-4 | ~11% increase | [11] |
| FEN1-IN-4 | MCF 10A | FEN1-IN-4 | ~13% increase | [11] |
| FEN1-IN-4 | MDA-MB-468 | FEN1-IN-4 | ~21% increase | [11] |
| siFEN1 + Talazoparib | MDAMB231 | Combination | 11.8% increase vs control | [13] |
Table 3: Effects of FEN1 Inhibition on Apoptosis in Breast Cancer Cells
| Inhibitor | Cell Line | Treatment | Effect on Apoptosis | Citation |
| FEN1-IN-4 | MCF 10A | FEN1-IN-4 | Significant increase | [11] |
| FEN1-IN-4 | SK-BR-3 | FEN1-IN-4 | Significant increase | [11] |
| FEN1-IN-4 | MDA-MB-468 | FEN1-IN-4 | Significant increase | [11] |
| siFEN1 + Talazoparib | MDAMB231 | Combination | 24.2% increase in cl-Caspase 3+ cells vs control | [13] |
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Replication and Repair
FEN1 is a key player in maintaining genome integrity through its involvement in Okazaki fragment maturation and base excision repair. Its inhibition disrupts these fundamental processes, leading to the accumulation of DNA damage.
Caption: FEN1 in DNA Replication and Repair.
Synthetic Lethality: FEN1 Inhibition in BRCA-Deficient Cancers
The inhibition of FEN1 is particularly effective in cancers with mutations in BRCA1 or BRCA2. These tumors have a compromised homologous recombination (HR) pathway for DNA double-strand break (DSB) repair and become heavily reliant on other repair mechanisms, including those involving FEN1.
Caption: FEN1 Synthetic Lethality Pathway.
Experimental Workflow: FEN1 Inhibitor Screening and Validation
A typical workflow for identifying and validating FEN1 inhibitors involves a series of in vitro and cell-based assays.
Caption: FEN1 Inhibitor Validation Workflow.
Detailed Experimental Protocols
FEN1 Nuclease Activity Assay (Fluorescence-based)
This assay measures the enzymatic activity of FEN1 by detecting the cleavage of a fluorescently labeled DNA substrate.
-
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled DNA substrate with a 5' flap (e.g., TAMRA-labeled)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
FEN1 inhibitor (e.g., FEN1-IN-4)
-
Stop Solution: 95% formamide, 20 mM EDTA
-
Denaturing polyacrylamide gel (15%)
-
TBE buffer
-
Fluorescence imager
-
-
Procedure:
-
Prepare reaction mixtures in a 384-well plate. For each reaction, combine 30 µL of FEN1 at the desired concentration (or buffer for no-enzyme control) with the FEN1 inhibitor at various concentrations.[16]
-
Initiate the reaction by adding 10 µL of the fluorescently labeled DNA substrate.[16]
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a 15% denaturing polyacrylamide gel.
-
Run the gel in 1X TBE buffer until the dye front reaches the bottom.
-
Visualize the gel using a fluorescence imager to detect the cleaved and uncleaved substrate bands.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
-
Western Blotting for FEN1 and DNA Damage Markers
This protocol is used to detect and quantify the levels of specific proteins in cell lysates.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FEN1, anti-γH2AX, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a protein assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and form colonies after treatment with a cytotoxic agent.
-
Materials:
-
Breast or ovarian cancer cell lines
-
Complete cell culture medium
-
FEN1 inhibitor
-
6-well plates
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the FEN1 inhibitor.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol (B129727) for 10-15 minutes, and then stain with crystal violet for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Immunofluorescence for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks within individual cells.
-
Materials:
-
Cells grown on coverslips
-
FEN1 inhibitor
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with the FEN1 inhibitor for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the anti-γH2AX primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.[14][17][18]
-
Materials:
-
Cell suspension
-
FEN1 inhibitor
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the FEN1 inhibitor for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to measure the DNA content of individual cells.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
The inhibition of FEN1 represents a promising therapeutic strategy for breast and ovarian cancers, particularly for tumors with underlying DNA repair deficiencies. The preclinical data for inhibitors such as FEN1-IN-4 and others demonstrate their potential to induce cancer cell death and sensitize them to other therapies. Further research is warranted to identify and optimize potent and selective FEN1 inhibitors for clinical development. The detailed protocols and data presented in this guide are intended to facilitate these efforts and advance the development of novel targeted therapies for these challenging diseases.
References
- 1. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuickresearch.com [kuickresearch.com]
- 7. Colony Formation [protocols.io]
- 8. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 9. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Lethal Interaction Between BRCA1 and FEN1 in Ovarian Cancer Cells [escholarship.org]
- 11. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 15. Curcumin increases breast cancer cell sensitivity to cisplatin by decreasing FEN1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Methodological & Application
Application Notes and Protocols: FEN1-IN-7 Cell-Based Assay for FEN1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication and repair.[1][2][3] FEN1 is a structure-specific nuclease that processes 5' flap structures during Okazaki fragment maturation in lagging strand DNA synthesis and in the long-patch base excision repair (LP-BER) pathway.[3][4][5][6] Due to its essential functions, dysregulation of FEN1 activity has been implicated in various cancers, including breast, ovarian, lung, and pancreatic cancer, often correlating with increased genomic instability and resistance to chemotherapy.[2][7][8] The overexpression of FEN1 in many tumor types makes it a promising therapeutic target for cancer treatment.[2][4][9]
FEN1 inhibitors are being investigated as potential anticancer agents. These inhibitors can act by blocking the enzyme's catalytic activity, leading to an accumulation of unrepaired DNA, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA damage response (DDR) deficiencies.[1][2] This document provides detailed protocols for a cell-based assay to evaluate the efficacy of FEN1 inhibitors, using FEN1-IN-7 as a representative compound.
FEN1 Signaling and Inhibition
FEN1 functions at the intersection of DNA replication and repair pathways. During replication, it removes the RNA primers from Okazaki fragments. In LP-BER, it excises the flap containing the damaged base. Inhibition of FEN1 disrupts these processes, leading to stalled replication forks and accumulation of DNA single-strand breaks, which can convert to more lethal double-strand breaks.[1] This induced genomic instability can be particularly toxic to cancer cells that are often more reliant on specific DNA repair pathways for survival.
Quantitative Data Summary
The following table summarizes representative quantitative data for FEN1 inhibitors from various studies. This data can be used as a benchmark for evaluating novel inhibitors like this compound.
| Compound/Inhibitor | Assay Type | Cell Line | IC50 / GI50 | Reference |
| N-hydroxyurea derivative | Biochemical | - | IC50: 3 nM | [10] |
| Aurintricarboxylic acid | Fluorogenic | - | IC50: 0.59 µM | [11] |
| NSC-13755 | Fluorogenic | - | IC50: 0.93 µM | [11] |
| N-hydroxyurea series (cpd 1) | Cell-based (MTS) | 212 cancer cell lines | Mean GI50: 15.5 µM | [12] |
| SC13 | Biochemical | - | IC50 for FEN activity | [10] |
| JFD00950 | Enzyme and cell-based | DLD-1 (colon cancer) | Cytotoxic activity observed | [13] |
| Cisplatin (B142131) (in NB cells) | Cell viability (CCK-8) | SH-SY5Y | IC50: 1447 ng/mL | [14] |
Experimental Protocols
Cell-Based FEN1 Inhibition Assay Workflow
Protocol 1: Cell Proliferation Assay (MTS/CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line known to overexpress FEN1 (e.g., MCF7, A2780, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Immunofluorescence Staining for DNA Damage (γ-H2AX)
This protocol visualizes DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX), a marker of the DNA damage response.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around its IC50 value for 24 hours. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and then with deionized water.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. An increase in the number and intensity of γ-H2AX foci indicates an increase in DNA double-strand breaks.
-
Protocol 3: Alkaline Comet Assay for DNA Strand Breaks
The comet assay is a sensitive method to detect DNA single- and double-strand breaks at the single-cell level.
Materials:
-
Cells treated with this compound
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
-
Slide Preparation:
-
Mix a small aliquot of the cell suspension with low-melting-point agarose (B213101).
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
-
-
Cell Lysis:
-
Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.
-
-
DNA Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. An increase in the tail moment indicates a higher level of DNA strand breaks.
-
Conclusion
The provided protocols offer a comprehensive framework for evaluating the cell-based activity of FEN1 inhibitors such as this compound. By assessing cell proliferation, DNA damage induction, and overall genomic instability, researchers can effectively characterize the potency and mechanism of action of novel FEN1-targeting compounds. These assays are crucial steps in the preclinical development of FEN1 inhibitors as potential cancer therapeutics.
References
- 1. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuickresearch.com [kuickresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The DNA–protein interaction modes of FEN-1 with gap substrates and their implication in preventing duplication mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flap endonuclease-1 promotes pancreatic cancer progression via AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and clinical significance of flap endonuclease-1 in triple-negative breast cancer: Support of metastasis and a poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Identification of human flap endonuclease 1 (FEN1) inhibitors using a machine learning based consensus virtual screening - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. Correlation of senescence-related gene FEN1 on neuroblastoma progression and cisplatin chemotherapy sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FEN1-IN-7 in Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a key role in maintaining genomic stability.[1][2][3] Its overexpression has been implicated in the progression of various cancers, including breast, prostate, and lung cancer, often correlating with increased resistance to chemotherapeutic agents.[1] This makes FEN1 an attractive therapeutic target in oncology. FEN1-IN-7 is a selective inhibitor of FEN1 with an IC50 of 18 nM.[4][5][6][7][8] It has been shown to increase the sensitivity of cancer cells to DNA alkylating and methylating agents, highlighting its potential as a standalone or combination therapy.[4][5][6][7][8]
The clonogenic survival assay is a gold-standard in vitro method used to determine the ability of a single cell to proliferate indefinitely and form a colony. This assay is crucial for assessing the cytotoxic and cytostatic effects of anticancer drugs and their potential to sensitize cancer cells to other treatments like radiation.
These application notes provide a detailed protocol for utilizing this compound in clonogenic survival assays to evaluate its efficacy in cancer cell lines. While specific published data on the use of this compound in clonogenic assays is limited, this document provides a comprehensive protocol based on established methods for other FEN1 inhibitors and general guidelines for small molecule inhibitors.
Data Presentation: Representative Data from FEN1 Inhibitor Studies
Table 1: Monotherapy Effects of FEN1 Inhibitors on Cancer Cell Line Survival
| FEN1 Inhibitor | Cell Line | Cancer Type | Key Genetic Background | Treatment Concentration (µM) | Survival Fraction (%) | Reference |
| FEN1-IN-4 | MCF-7 | Breast Cancer | BRCA proficient | Not Specified | Reduced Survival | [1] |
| FEN1-IN-4 | T-47D | Breast Cancer | BRCA proficient | Not Specified | Reduced Survival | [1] |
| C8 | PEO1 | Ovarian Cancer | BRCA2 deficient | 12.5 | Significantly Reduced | Not Specified |
| C8 | PEO4 | Ovarian Cancer | BRCA2 proficient | 12.5 | Moderately Reduced | Not Specified |
Table 2: Synergistic Effects of FEN1 Inhibitors in Combination Therapies
| FEN1 Inhibitor | Combination Agent | Cell Line | Cancer Type | FEN1 Inhibitor Concentration (µM) | Combination Agent Dose | Effect on Clonogenic Survival | Reference |
| FEN1-IN-4 | Ionizing Radiation | Various Breast Cancer Lines | Breast Cancer | Not Specified | Not Specified | Radiosensitizing effects | [1] |
| C20 | Cisplatin | A549 | Non-small cell lung cancer | Not Specified | Not Specified | Enhanced cisplatin-induced cell death | Not Specified |
Experimental Protocols
This section provides a detailed methodology for conducting a clonogenic survival assay to evaluate the effects of this compound.
Materials
-
Cancer cell line of interest (e.g., A549, MCF-7, or a cell line with known DNA repair deficiencies)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent like DMSO to prepare a stock solution)
-
6-well or 100 mm cell culture plates
-
Crystal Violet staining solution (0.5% w/v in methanol (B129727)/water)
-
Fixation solution (e.g., 100% methanol or a mixture of methanol and acetic acid)
-
Sterile pipettes, tips, and culture flasks
-
Humidified incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow Diagram
Caption: Workflow for assessing the effect of this compound on cancer cell survival.
Step-by-Step Protocol
1. Cell Preparation and Seeding:
-
Culture the chosen cancer cell line in complete medium until approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells.
-
Perform a cell count using a hemocytometer or an automated cell counter to obtain an accurate cell density.
-
Seed the cells into 6-well plates or 100 mm dishes at a predetermined density. The optimal seeding density will vary depending on the cell line's growth rate and the expected toxicity of the treatment; it should be optimized to yield 50-150 colonies in the control plates.
-
Incubate the plates for 18-24 hours to allow the cells to attach firmly.
2. This compound Treatment:
-
Monotherapy Dose-Response:
-
Prepare a series of dilutions of this compound in complete medium. A suggested starting range, based on its IC50, could be from 1 nM to 10 µM.
-
Remove the medium from the attached cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
-
Combination Therapy:
-
To assess synergistic effects, treat cells with a fixed, sub-lethal concentration of this compound in combination with varying doses of another therapeutic agent (e.g., cisplatin, temozolomide, or ionizing radiation).
-
Alternatively, a fixed dose of the combination agent can be used with varying concentrations of this compound.
-
Ensure appropriate single-agent and vehicle controls are included.
-
3. Incubation for Colony Formation:
-
Incubate the treated plates in a humidified incubator at 37°C with 5% CO2 for 7 to 14 days. The incubation time will depend on the doubling time of the cell line.
-
Monitor the plates periodically to observe colony formation. The experiment should be terminated when the colonies in the control wells are visible and consist of at least 50 cells.
4. Colony Fixation and Staining:
-
Carefully remove the medium from the plates.
-
Gently wash the plates once with PBS.
-
Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add the Crystal Violet staining solution to each well/plate, ensuring the entire surface is covered.
-
Incubate for 20-30 minutes at room temperature.
-
Carefully wash the plates with tap water to remove the excess stain and allow them to air dry.
5. Colony Counting and Data Analysis:
-
Count the number of colonies in each well/plate. A colony is typically defined as a cluster of 50 or more cells.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
SF = (Number of colonies counted / (Number of cells seeded x PE))
-
-
Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve.
Signaling Pathway
FEN1's Role in DNA Replication and Repair
FEN1 is a key player in two major DNA metabolic pathways: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER).[3] Its inhibition leads to the accumulation of unresolved DNA flap structures, which can result in DNA double-strand breaks (DSBs), genomic instability, and ultimately, cell death. This effect is particularly pronounced in cancer cells with existing defects in other DNA repair pathways, such as those with BRCA mutations, leading to a synthetic lethal interaction.
Caption: FEN1's role in DNA metabolism and the consequences of its inhibition.
Conclusion
This compound represents a promising targeted therapy for cancers, particularly those with deficiencies in DNA damage repair pathways. The clonogenic survival assay is an indispensable tool for characterizing the cytotoxic and chemo/radiosensitizing effects of this inhibitor. The protocols and data presentation formats provided here offer a robust framework for researchers to investigate the therapeutic potential of this compound and to develop novel anticancer strategies. Further studies are warranted to generate specific data for this compound and to explore its efficacy in a wider range of cancer models.
References
- 1. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 3. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fen1-in-1 — TargetMol Chemicals [targetmol.com]
- 7. immusol.com [immusol.com]
- 8. An embedded gene selection method using knockoffs – Geno-Type Biotechnology Ocium MapmyGenome [geno-type.com]
Application Notes and Protocols for FEN1-IN-7 in the Study of Okazaki Fragment Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, primarily in the maturation of Okazaki fragments on the lagging strand.[1] Its structure-specific endonuclease activity removes 5' RNA/DNA flaps generated during strand displacement synthesis, creating a ligatable nick for DNA ligase I.[1] Dysregulation of FEN1 activity is associated with genomic instability and various cancers, making it an attractive target for therapeutic intervention.
FEN1-IN-7 (also known as compound 16) is a selective and potent inhibitor of FEN1. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the intricacies of Okazaki fragment maturation and to assess its potential as a therapeutic agent.
This compound: A Selective Inhibitor of FEN1
This compound is a small molecule inhibitor that demonstrates high selectivity for FEN1. Its inhibitory activity has been quantified, providing a basis for its application in both in vitro and cellular assays.
Quantitative Data for this compound
| Target | IC50 |
| FEN1 | 18 nM |
| XPG | 3.04 µM |
Table 1: Inhibitory activity of this compound against FEN1 and the related endonuclease XPG.[1]
Signaling Pathway of Okazaki Fragment Maturation
During lagging strand synthesis, DNA polymerase δ displaces the RNA primer of the preceding Okazaki fragment, creating a 5' flap. FEN1, in concert with Proliferating Cell Nuclear Antigen (PCNA), recognizes and cleaves this flap. This action is essential for the final ligation step, which joins the Okazaki fragments into a continuous DNA strand. Inhibition of FEN1 by this compound stalls this process, leading to the accumulation of unprocessed Okazaki fragments, which can trigger DNA damage responses.
Caption: Okazaki fragment maturation pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in your research. It is recommended to optimize conditions for your specific experimental setup.
In Vitro FEN1 Cleavage Assay
This assay measures the ability of FEN1 to cleave a synthetic DNA substrate containing a 5' flap and assesses the inhibitory effect of this compound.
Materials:
-
Recombinant human FEN1 protein
-
This compound
-
Fluorescently labeled flap DNA substrate (e.g., 5'-FAM, 3'-DABCYL)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 2 µL of the this compound dilutions (or DMSO as a vehicle control).
-
Add 88 µL of a solution containing the FEN1 enzyme and the fluorescently labeled flap DNA substrate in Assay Buffer to each well. The final concentrations of FEN1 and substrate should be optimized based on enzyme activity and signal-to-noise ratio.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., BRCA2-deficient DLD1 cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Immunofluorescence Staining for γH2AX
This protocol allows for the visualization and quantification of DNA double-strand breaks, a downstream consequence of FEN1 inhibition.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibody: anti-γH2AX antibody
-
Secondary antibody: Fluorescently labeled anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and appropriate image analysis software.
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow for Characterizing this compound
A systematic approach is recommended to fully characterize the effects of this compound.
Caption: A suggested workflow for the comprehensive characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for dissecting the molecular mechanisms of Okazaki fragment maturation. The provided protocols offer a framework for investigating its biochemical and cellular effects. By inhibiting FEN1, researchers can induce a state of replicative stress, leading to DNA damage and cell cycle arrest, which can be further exploited for therapeutic purposes, particularly in cancers with deficiencies in DNA damage repair pathways.
References
Application Notes and Protocols for FEN1 Inhibitors in Long-Patch Base Excision Repair (LP-BER) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to FEN1 and its Role in Long-Patch Base Excision Repair
Flap endonuclease 1 (FEN1) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication and repair.[1] One of its key functions is in the long-patch base excision repair (LP-BER) pathway, a crucial mechanism for correcting DNA damage caused by oxidation, alkylation, and deamination.[2]
In LP-BER, after a damaged base is removed by a DNA glycosylase and the DNA backbone is incised by an AP endonuclease, DNA polymerase synthesizes a new stretch of DNA, displacing the original strand to create a "flap." FEN1 is responsible for recognizing and cleaving this 5' flap structure, creating a nick that can then be sealed by DNA ligase to complete the repair process.[1][2] The LP-BER pathway typically replaces 2-15 nucleotides.[3]
Given its essential role, FEN1 has emerged as a promising therapeutic target in oncology. Inhibition of FEN1 can disrupt DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are already deficient in other DNA repair pathways.
FEN1-IN-7: A Note on Availability of Information
Application Notes for a Representative FEN1 Inhibitor in LP-BER Studies
Objective: To characterize the inhibitory effect of a FEN1 inhibitor on the long-patch base excision repair pathway.
Mechanism of Action: FEN1 inhibitors typically bind to the active site of the FEN1 protein, often coordinating with the essential magnesium ions required for its catalytic activity. This binding prevents FEN1 from effectively cleaving the 5' flap structures that are intermediates in LP-BER. The inhibition of FEN1 leads to the accumulation of unrepaired DNA intermediates, which can stall replication forks and induce a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[4]
Applications in Research and Drug Development:
-
Target Validation: Confirming that inhibition of FEN1 leads to a desired biological outcome (e.g., cell death in cancer cells) validates FEN1 as a therapeutic target.
-
Mechanism of Action Studies: Investigating the downstream cellular consequences of FEN1 inhibition to better understand the intricacies of the DNA damage response.
-
Sensitization Studies: Assessing the potential of FEN1 inhibitors to enhance the efficacy of other DNA-damaging agents (e.g., chemotherapy, radiation) by compromising a key DNA repair pathway.
-
Biomarker Discovery: Identifying genetic backgrounds (e.g., mutations in other DNA repair genes) that confer sensitivity to FEN1 inhibition, enabling a personalized medicine approach.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies involving FEN1 inhibition. Note that these values are illustrative and will vary depending on the specific inhibitor, cell type, and experimental conditions.
Table 1: In Vitro Inhibition of FEN1 Activity
| FEN1 Inhibitor | Target | IC50 (nM) | Assay Method |
| FEN1-IN-4 | human FEN1 (hFEN1) | 30 | Biochemical flap cleavage assay |
| Representative Inhibitor A | hFEN1 | 15 | Fluorogenic donor/quencher assay |
| Representative Inhibitor B | hFEN1 | 50 | AlphaScreen chemiluminescence assay |
Table 2: Cellular Effects of FEN1 Inhibition
| Cell Line | FEN1 Inhibitor | Concentration (µM) | Effect | Assay |
| SW620 (Colon Cancer) | FEN1-IN-1 | 10 | Increased γH2AX foci (DNA damage marker) | Immunofluorescence |
| HCT-116 (Colon Cancer) | FEN1-IN-1 | 10 | Activation of ATM checkpoint signaling | Western Blot |
| HeLa (Cervical Cancer) | FEN1-IN-1 | 0.2-20 | Decreased cell survival in MRE11A deficient cells | Clonogenic Survival Assay |
| A549 (Lung Cancer) | Cisplatin + FEN1 knockdown | 5 | Increased 53BP1 foci (DNA damage marker) | Immunofluorescence |
Experimental Protocols
Protocol 1: In Vitro FEN1 Flap Cleavage Assay
This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified FEN1 protein.
Materials:
-
Purified recombinant human FEN1 (hFEN1)
-
FEN1 inhibitor (e.g., this compound, dissolved in DMSO)
-
Fluorescently labeled DNA flap substrate (e.g., 5'-FAM, 3'-DABCYL)
-
FEN1 reaction buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the FEN1 inhibitor in FEN1 reaction buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 384-well plate, add 30 µL of the diluted inhibitor or control solutions.
-
Add 10 µL of a solution containing the fluorescently labeled DNA flap substrate to each well to initiate the reaction. The final substrate concentration should be optimized (e.g., 50 nM).
-
Immediately place the plate in a plate reader and measure the increase in fluorescence over time at an appropriate excitation/emission wavelength (e.g., 485 nm/520 nm for FAM).
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Long-Patch Base Excision Repair Assay
This protocol assesses the impact of a FEN1 inhibitor on the LP-BER capacity of cells using a cell-based assay.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
FEN1 inhibitor
-
DNA damaging agent that induces lesions repaired by BER (e.g., methyl methanesulfonate (B1217627) - MMS or hydrogen peroxide - H₂O₂)
-
Cell lysis buffer
-
Alkaline comet assay kit or similar method for detecting DNA strand breaks
-
Microscope with appropriate filters for comet visualization
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the FEN1 inhibitor or vehicle control for a specified period (e.g., 1-4 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 100 µM H₂O₂ for 10 minutes on ice).
-
Wash the cells to remove the damaging agent and add fresh media containing the FEN1 inhibitor or vehicle.
-
Allow the cells to repair the DNA damage for various time points (e.g., 0, 15, 30, 60 minutes).
-
At each time point, harvest the cells and perform the alkaline comet assay according to the manufacturer's instructions. This assay measures the level of DNA single-strand breaks.
-
Quantify the extent of DNA damage (e.g., tail moment) for at least 50 cells per condition.
-
Compare the rate of DNA repair in inhibitor-treated cells to the vehicle-treated cells. A slower rate of repair in the presence of the inhibitor indicates inhibition of the BER pathway.
Visualizations
Caption: The Long-Patch Base Excision Repair (LP-BER) pathway.
Caption: Experimental workflow for studying a FEN1 inhibitor.
References
- 1. Flap endonuclease 1 Facilitated Hepatocellular Carcinoma Progression by Enhancing USP7/MDM2-mediated P53 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 is critical for rapid single-strand break repair in G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Combination of FEN1 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-tumor effects of combining Flap Endonuclease 1 (FEN1) inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination strategy has shown significant promise, particularly in overcoming resistance to PARP inhibitors in various cancer types, including triple-negative breast cancer (TNBC).
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment processing and long-patch base excision repair. PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair pathways, most notably in cancers with BRCA1/2 mutations, by inducing synthetic lethality. However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges.
Recent preclinical studies have demonstrated that the combination of FEN1 inhibitors with PARP inhibitors can re-sensitize resistant cancer cells and enhance therapeutic efficacy. The underlying mechanism involves the creation of a synthetic lethal environment where the concurrent inhibition of two key DNA repair pathways leads to catastrophic DNA damage and subsequent cancer cell death. This document outlines the key quantitative data, experimental protocols, and signaling pathways involved in this promising combination therapy.
Data Presentation
The following tables summarize key quantitative data from preclinical studies on the combination of FEN1 and PARP inhibitors.
Table 1: Inhibitor Potency and Cellular Activity
| Inhibitor | Target | Assay Type | Cell Line | IC50 / EC50 | Citation |
| BSM-1516 | FEN1 | Biochemical Assay | - | IC50: 7 nM | [1] |
| BSM-1516 | Exo1 | Biochemical Assay | - | IC50: 460 nM | [1] |
| BSM-1516 | FEN1 | Cellular Thermal Shift Assay (CETSA) | HEK293 | EC50: 24 nM | [1] |
| BSM-1516 | FEN1 | Clonogenic Assay | DLD1 BRCA2-deficient | EC50: 350 nM | [1] |
| BSM-1516 | FEN1 | Clonogenic Assay | DLD1 BRCA2-wild-type | EC50: 5 µM | [1] |
Table 2: Synergistic Effects of FEN1 and PARP Inhibitor Combinations
| FEN1 Inhibitor | PARP Inhibitor | Cell Line | Parameter | Value | Citation |
| LNT1 | Talazoparib | HCC1395-OlaR (Olaparib-resistant BRCA2-mutant) | Combination Index (CI) | 0.20 | [2][3] |
| FEN1 Inhibition | PARP Inhibition | PARPi-resistant TNBC cell line with pre-existing replication stress | DNA Replication Fork Speed | 47% increase compared to control (P<0.0001) | [3][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of FEN1 and PARP Inhibitor Synergy
The diagram below illustrates the proposed mechanism of synthetic lethality induced by the combination of FEN1 and PARP inhibitors. Inhibition of PARP leads to stalled replication forks. FEN1 plays a crucial role in processing these stalled forks. Concurrent inhibition of FEN1 prevents the resolution of these structures, leading to an accumulation of DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.
Caption: Synthetic lethality through combined FEN1 and PARP inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow to evaluate the synergistic effects of FEN1 and PARP inhibitors.
Caption: Workflow for assessing FEN1/PARP inhibitor synergy.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted for determining the synergistic cytotoxic effects of a FEN1 inhibitor (e.g., this compound) and a PARP inhibitor.
Materials:
-
Cancer cell lines of interest (e.g., TNBC, PARPi-resistant lines like HCC1395-OlaR)
-
Complete cell culture medium
-
FEN1 inhibitor (e.g., this compound, LNT1, BSM-1516)
-
PARP inhibitor (e.g., Olaparib, Talazoparib)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of the FEN1 inhibitor and PARP inhibitor in DMSO.
-
Create a dose-response matrix. For single-agent treatments, prepare serial dilutions of each inhibitor. For combination treatments, prepare serial dilutions of both inhibitors at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Add 100 µL of the drug-containing medium to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Calculate the IC50 values for each inhibitor alone using non-linear regression analysis.
-
Determine the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
-
DNA Damage Assay (γ-H2AX Immunofluorescence)
This protocol is for quantifying DNA double-strand breaks (DSBs) by staining for phosphorylated H2AX (γ-H2AX) foci.
Materials:
-
Cells grown on coverslips in a 12- or 24-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX (e.g., Millipore, #05-636)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with the FEN1 inhibitor, PARP inhibitor, or the combination for the desired time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler. An increase in the number of foci indicates increased DNA damage.
-
DNA Fiber Assay for Replication Fork Speed
This assay directly measures the speed of individual DNA replication forks.
Materials:
-
5-chloro-2'-deoxyuridine (CldU)
-
5-iodo-2'-deoxyuridine (IdU)
-
Spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Primary antibodies: anti-BrdU (recognizes CldU), anti-BrdU (recognizes IdU)
-
Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594)
-
Microscope slides
Procedure:
-
Cell Labeling:
-
Incubate exponentially growing cells with 25 µM CldU for 20-30 minutes.
-
Wash the cells with warm medium.
-
Incubate with 250 µM IdU for 20-30 minutes. The FEN1 and/or PARP inhibitors can be added during the IdU labeling period.
-
-
Cell Lysis and DNA Spreading:
-
Harvest and resuspend approximately 1-5 x 10⁵ cells in PBS.
-
Mix 2 µL of the cell suspension with 8 µL of spreading buffer on a microscope slide.
-
After 5 minutes, tilt the slide to allow the DNA to spread down the slide.
-
Air dry and fix the slides in 3:1 methanol:acetic acid for 10 minutes.
-
-
DNA Denaturation and Staining:
-
Denature the DNA with 2.5 M HCl for 1 hour.
-
Wash extensively with PBS and block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against CldU and IdU for 1.5 hours.
-
Wash with PBS and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour in the dark.
-
-
Imaging and Analysis:
-
Acquire images of the DNA fibers using a fluorescence microscope.
-
Measure the length of the CldU (first label) and IdU (second label) tracks using ImageJ.
-
Calculate the replication fork speed in kb/min (1 µm = 2.59 kb). A change in the length of the IdU track in treated versus untreated cells indicates an effect on replication fork speed.
-
Conclusion
The combination of FEN1 and PARP inhibitors represents a promising therapeutic strategy to enhance the efficacy of PARP inhibitors and overcome resistance. The protocols and data presented in these application notes provide a framework for researchers to investigate this synergistic interaction further. By utilizing these methodologies, scientists can elucidate the underlying mechanisms, identify predictive biomarkers, and ultimately contribute to the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. PARP inhibition potentiates the cytotoxic activity of C-1305, a selective inhibitor of topoisomerase II, in human BRCA1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FEN1-IN-7 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1][2] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[2][3] FEN1-IN-7 is a selective inhibitor of FEN1 with an IC50 of 18 nM.[4][5] This document provides detailed application notes and protocols for the potential use of this compound in mouse models, based on available data for other FEN1 inhibitors. It is important to note that specific dosage and administration for this compound in vivo have not been publicly documented; therefore, the following protocols are representative and should be optimized for specific experimental needs.
Quantitative Data Summary of FEN1 Inhibitors in Mouse Models
The following table summarizes in vivo data from studies on various FEN1 inhibitors in mouse models. This information can serve as a starting point for designing experiments with this compound.
| FEN1 Inhibitor | Mouse Model | Dosage and Administration | Key Findings | Reference |
| MSC778 | DLD-1 (colorectal cancer) xenograft | 100 mg/kg, oral gavage (i.g.), twice daily for 28 days (in combination with Niraparib) | No tumor growth inhibition as a single agent. 93% tumor growth inhibition in combination with Niraparib, resulting in tumor stasis. No observed toxicity. | [6] |
| C8 | HCC1806 and HCT116 (cancer cell lines) xenografts | 20 mg/kg, twice daily | Significantly reduced tumor volumes. | [7][8] |
| BSM-1516 | General mouse model (tolerability study) | 120 mg/kg, oral (PO), daily for 7 days | No signs of hematological toxicity. | [9][10] |
| BSM-1516 | General mouse model (tolerability study) | 90 mg/kg, intraperitoneal (IP), daily for 7 days | No signs of hematological toxicity. | [9][10] |
| SC13 | Cervical cancer xenograft | Not specified | Enhanced sensitivity to radiotherapy in vivo. | [11] |
Experimental Protocols
Xenograft Mouse Model for Efficacy Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a FEN1 inhibitor, such as this compound, in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Cancer cell line of interest (e.g., DLD-1, HCC1806, HCT116)
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Matrigel (optional)
-
Calipers
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in a sterile solution (e.g., PBS or media).
-
Inject approximately 1-10 x 10^6 cells subcutaneously into the flank of each mouse. The use of Matrigel can improve tumor take rate.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment and control groups.
-
Prepare the this compound formulation in the appropriate vehicle. Based on available data for other inhibitors, a starting dose could range from 20-100 mg/kg.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at a specified frequency (e.g., once or twice daily).
-
-
Data Collection and Analysis:
-
Continue monitoring tumor growth, body weight, and any signs of toxicity throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the effect of this compound on tumor growth.
-
Pharmacokinetic (PK) Study
This protocol outlines a basic approach to determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Formulation vehicle
-
Male and female mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a single dose of this compound to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
-
Plasma Preparation:
-
Process the blood samples to separate plasma.
-
-
Bioanalysis:
-
Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
FEN1 Signaling and Interaction Pathway
FEN1 plays a central role in DNA replication and repair. It interacts with a multitude of proteins to carry out its functions.[1][3] The diagram below illustrates some of the key pathways and protein interactions involving FEN1.
Caption: FEN1's role in DNA replication and repair pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the logical flow of a typical in vivo efficacy study for a FEN1 inhibitor.
Caption: Workflow for a xenograft mouse model efficacy study.
Conclusion
While specific in vivo data for this compound is not yet available, the information gathered from studies on other FEN1 inhibitors provides a solid foundation for designing preclinical experiments. The provided protocols and diagrams offer a comprehensive guide for researchers to initiate their investigations into the therapeutic potential of this compound in mouse models. It is crucial to perform dose-escalation and tolerability studies to determine the optimal and safe dosage of this compound before commencing large-scale efficacy trials.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]
- 3. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. blacksmithmedicines.com [blacksmithmedicines.com]
- 10. blacksmithmedicines.com [blacksmithmedicines.com]
- 11. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of FEN1 Inhibition by FEN1-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of Flap Endonuclease 1 (FEN1) in cellular contexts using the specific inhibitor FEN1-IN-7. The primary method of analysis is Western blotting, a widely used technique to detect and quantify specific proteins in a complex mixture. This document outlines the necessary steps from cell treatment to data analysis, and includes information on expected outcomes and downstream signaling effects.
Introduction
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1][2] Its overexpression has been linked to various cancers, making it an attractive target for therapeutic intervention.[3] this compound is a small molecule inhibitor designed to target the enzymatic activity of FEN1. Western blotting can be employed to indirectly assess the functional consequences of FEN1 inhibition by observing the accumulation of DNA damage markers. While this compound is not expected to directly alter the total protein levels of FEN1, its inhibitory action on FEN1's role in DNA repair is expected to induce a DNA damage response. This response can be monitored by the phosphorylation of H2AX (γH2AX) and the cleavage of PARP, both established markers of DNA damage and apoptosis.[4][5]
Data Presentation
The following table summarizes the expected quantitative changes in protein levels following treatment with this compound, based on findings with similar FEN1 inhibitors. It is important to note that specific fold-changes should be determined empirically for this compound in the cell line of interest.
| Target Protein | Expected Change with this compound Treatment | Function/Significance | Recommended Antibody Dilution |
| FEN1 | No significant change in total protein level | Target of this compound; essential for DNA replication and repair.[1][2] | 1:1000 - 1:2000[6][7] |
| γH2AX (phospho-S139) | Dose-dependent increase | A sensitive biomarker for DNA double-strand breaks (DSBs).[8] | 1:1000[8] |
| Cleaved PARP | Dose-dependent increase | A marker of apoptosis, indicating programmed cell death.[4] | Varies by manufacturer |
| β-Actin or GAPDH | No change | Loading control to ensure equal protein loading across lanes. | Varies by manufacturer |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the effects of this compound.
Materials and Reagents
-
Cell line of interest (e.g., HeLa, SW620)[4]
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-FEN1
-
Anti-γH2AX (phospho S139)
-
Anti-cleaved PARP
-
Anti-β-Actin or Anti-GAPDH
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
Cell Treatment
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined duration. Based on studies with similar inhibitors, an incubation time of 24 to 72 hours is recommended to observe downstream effects like apoptosis.[9]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
Sample Preparation (Cell Lysis)
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
Mandatory Visualizations
Signaling Pathway of FEN1 Inhibition Leading to DNA Damage Response
References
- 1. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fen1 mutations that specifically disrupt its interaction with PCNA cause aneuploidy-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Removal of Oxidative DNA Damage via FEN1-Dependent Long-Patch Base Excision Repair in Human Cell Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Immunofluorescence Staining of DNA Damage Markers Following FEN1-IN-7 Treatment
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication and repair, particularly in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2][3] FEN1's structure-specific nuclease activity is essential for removing 5' flap intermediates, ensuring the integrity of newly synthesized DNA.[3][4] Due to its elevated expression in various cancers and its central role in DNA metabolism, FEN1 has emerged as a promising therapeutic target.[5][6][7]
Inhibition of FEN1 disrupts normal DNA processing, leading to the accumulation of unrepaired DNA intermediates, replication fork instability, and the formation of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.[6][8][9] The cellular response to DSBs involves a complex signaling cascade known as the DNA Damage Response (DDR). A key early event in the DDR is the rapid phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[10][11] This modification serves as a scaffold to recruit a host of DNA repair proteins, including p53-binding protein 1 (53BP1), to the site of damage.[12][13][14] These localized accumulations of DDR factors form discrete nuclear structures known as foci, which can be visualized and quantified using immunofluorescence microscopy.[15][16]
This document provides detailed application notes and protocols for assessing the pharmacodynamic effects of FEN1 inhibitors, exemplified by FEN1-IN-7, by quantifying DNA damage through immunofluorescence staining of γH2AX and 53BP1 foci.
Note: While "this compound" is used for illustrative purposes in this protocol, the principles and methods described are broadly applicable to other small molecule inhibitors of FEN1.
Signaling Pathway of FEN1 Inhibition-Induced DNA Damage
Inhibition of FEN1 disrupts its essential function in processing 5' flaps during DNA replication. This failure leads to replication stress and the collapse of replication forks, generating toxic DNA double-strand breaks (DSBs).[8] The cell recognizes these breaks and activates the DDR pathway. The ATM kinase is recruited to the DSB sites and phosphorylates H2AX to form γH2AX, which marks the damaged chromatin region.[10] This, in turn, facilitates the recruitment of other repair factors, including 53BP1, which accumulates at the foci to promote repair, often through the non-homologous end joining (NHEJ) pathway.[14][17] Visualizing the resulting γH2AX and 53BP1 foci provides a direct and quantifiable measure of the DNA damage induced by the FEN1 inhibitor.
Caption: Signaling pathway from FEN1 inhibition to DNA damage foci formation.
Expected Quantitative Data
Treatment of cancer cells with a FEN1 inhibitor is expected to cause a dose- and time-dependent increase in the number of γH2AX and 53BP1 nuclear foci. The data below is representative of typical results observed in such experiments and can be used as a benchmark for comparison.[8][18]
Table 1: Representative Quantification of γH2AX Foci Formation
| Treatment Group | Concentration | Incubation Time (hours) | Average γH2AX Foci per Nucleus (± SEM) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 24 | 2.5 ± 0.4 | 1.0 |
| This compound | 1 µM | 24 | 15.8 ± 1.9 | 6.3 |
| This compound | 5 µM | 24 | 38.2 ± 3.5 | 15.3 |
| This compound | 10 µM | 24 | 55.1 ± 4.8 | 22.0 |
| Vehicle (DMSO) | 0.1% | 48 | 3.1 ± 0.6 | 1.0 |
| This compound | 5 µM | 6 | 12.4 ± 1.5 | 4.0 |
| This compound | 5 µM | 12 | 25.6 ± 2.8 | 8.3 |
| This compound | 5 µM | 48 | 42.7 ± 4.1 | 13.8 |
Table 2: Representative Quantification of 53BP1 Foci Formation
| Treatment Group | Concentration | Incubation Time (hours) | Average 53BP1 Foci per Nucleus (± SEM) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 24 | 3.2 ± 0.5 | 1.0 |
| This compound | 1 µM | 24 | 14.9 ± 1.7 | 4.7 |
| This compound | 5 µM | 24 | 35.1 ± 3.1 | 11.0 |
| This compound | 10 µM | 24 | 51.5 ± 4.2 | 16.1 |
Note: The exact number of foci will vary depending on the cell line, inhibitor potency, and experimental conditions.
Experimental Workflow
The overall process for immunofluorescence staining involves seeding cells, treating with the inhibitor, fixing and permeabilizing the cells to allow antibody access, staining with primary and fluorescently-labeled secondary antibodies, and finally, imaging and analyzing the results.
Caption: Experimental workflow for immunofluorescence staining of DNA damage foci.
Detailed Protocol: Immunofluorescence Staining
This protocol is optimized for cultured cells grown on glass coverslips in a 24-well plate format. Adjust volumes as needed for other formats.
A. Required Materials
Reagents:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (or other FEN1 inhibitor) and appropriate solvent (e.g., DMSO)
-
Sterile glass coverslips (12 mm)
-
1X Phosphate Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh or use methanol-free commercial solution)
-
Permeabilization Buffer: 0.25% Triton X-100 in 1X PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in 1X PBS[19][20]
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-γH2AX (Phospho-S139) antibody (e.g., starting dilution 1:500)[10]
-
Mouse anti-53BP1 antibody (e.g., starting dilution 1:1000)
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor 488 conjugate
-
Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor 594 conjugate
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS)[10]
-
Antifade mounting medium
-
Microscope slides and nail polish
Equipment:
-
Humidified cell culture incubator (37°C, 5% CO₂)
-
Multi-well plates (e.g., 24-well)
-
Fluorescence microscope with appropriate filters (e.g., DAPI, FITC, TRITC)
-
Image analysis software (e.g., Fiji/ImageJ with foci counting plugins)[19]
B. Experimental Procedure
-
Cell Seeding:
-
Place sterile 12 mm glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will achieve 50-70% confluency on the day of treatment.[20]
-
Incubate overnight in a humidified incubator to allow for cell attachment.
-
-
FEN1 Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the medium from the wells and replace it with the medium containing the inhibitor or vehicle.
-
Return the plate to the incubator for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).[20]
-
-
Fixation:
-
Permeabilization:
-
Add 500 µL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.[10]
-
Incubate for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access nuclear proteins.
-
Aspirate and wash the cells three times with 1X PBS, 5 minutes per wash.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer to each well to minimize non-specific antibody binding.[20]
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a combination for co-staining) in Blocking Buffer at the recommended concentration.
-
Aspirate the Blocking Buffer from the coverslips.
-
Add the diluted primary antibody solution to each coverslip (typically 200-300 µL).
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with 1X PBS, 5 minutes per wash.
-
Dilute the appropriate Alexa Fluor-conjugated secondary antibody in Blocking Buffer (a typical starting dilution is 1:1000).[10]
-
Add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature, protected from light.[10]
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash three times with 1X PBS, 5 minutes per wash, protected from light.
-
Add 500 µL of DAPI solution and incubate for 5 minutes at room temperature to stain the nuclei.[20]
-
Wash the coverslips twice with 1X PBS.
-
Using fine-tipped forceps, carefully lift each coverslip from the well, touch the edge to a kimwipe to drain excess buffer, and invert it onto a drop of antifade mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying and shifting. Allow to dry completely before imaging.
-
C. Image Acquisition and Analysis
-
Image Acquisition:
-
Using a fluorescence microscope, visualize the slides.
-
For each field of view, capture images in separate channels for DAPI (blue, nuclei), Alexa Fluor 488 (green, e.g., γH2AX), and Alexa Fluor 594 (red, e.g., 53BP1).
-
Acquire images from at least 10-15 random fields per coverslip to ensure a representative sample. Aim to image at least 100-200 cells per condition.
-
-
Image Analysis:
-
Use image analysis software such as Fiji or ImageJ.[19]
-
Define the nuclear boundary using the DAPI signal.
-
Within each nucleus, use an automated or semi-automated thresholding method to identify and count the number of distinct fluorescent foci in the γH2AX and/or 53BP1 channels.[22][23]
-
Calculate the average number of foci per nucleus for each experimental condition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time to 90 minutes. Increase the number and duration of PBS washes. |
| Secondary antibody is non-specific. | Run a secondary antibody-only control. If positive, choose a different secondary antibody. | |
| Weak or No Signal | Primary antibody concentration too low. | Perform a titration to find the optimal antibody concentration. |
| Inefficient permeabilization. | Increase Triton X-100 concentration to 0.5% or extend permeabilization time to 20 minutes. | |
| Problem with secondary antibody. | Ensure secondary antibody is compatible with the primary and has not expired. | |
| Foci are difficult to resolve | Cells are overgrown and overlapping. | Seed cells at a lower density to ensure clear separation of individual nuclei. |
| Microscope out of focus. | Optimize focus for each channel before acquiring images. Use of Z-stacking can improve resolution. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure. Use an antifade mounting medium. Reduce exposure times during acquisition. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuickresearch.com [kuickresearch.com]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 12. Phosphorylation and Rapid Relocalization of 53BP1 to Nuclear Foci upon DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P53 Binding Protein 1 (53bp1) Is an Early Participant in the Cellular Response to DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 53BP1: Pro Choice in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated 3-Dimensional Quantification and Analysis of DNA Damage Foci - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. DNA damage-induced cellular senescence is regulated by 53BP1 accumulation in the nuclear foci and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 22. Fully automated counting of DNA damage foci in tumor cell culture: A matter of cell separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: FEN1 Inhibitors
Important Note for Researchers: Information regarding a specific compound designated "FEN1-IN-7" is not currently available in public scientific literature or commercial databases. The following troubleshooting guides and FAQs have been compiled based on data for other known FEN1 inhibitors, such as FEN1-IN-1 and FEN1-IN-4, and general best practices for handling small molecule inhibitors. Researchers should adapt these recommendations to the specific FEN1 inhibitor they are using, based on manufacturer's guidelines and preliminary in-house experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my FEN1 inhibitor. What solvents are recommended?
A1: Many small molecule inhibitors, including some FEN1 inhibitors, exhibit good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO). For example, FEN1-IN-4 is soluble in DMSO at a concentration of 46 mg/mL (198.07 mM), and FEN1-IN-1 is soluble in DMSO at 250 mg/mL (752.26 mM) with the aid of ultrasonication.[1][2] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2] Some inhibitors may also be soluble in ethanol. Water is generally not a suitable solvent for these types of compounds.[2]
Q2: My FEN1 inhibitor solution appears to have precipitated after storage. What could be the cause and how can I fix it?
A2: Precipitation upon storage can be due to several factors, including the use of a suboptimal solvent, storage at an inappropriate temperature, or exceeding the solubility limit of the compound. To redissolve the compound, you can try gently warming the solution to 37°C and using an ultrasonic bath to aid in solubilization.[3] To prevent this in the future, ensure you are using a suitable solvent and storing the stock solution under the recommended conditions. It is also good practice to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: What are the recommended storage conditions for FEN1 inhibitor stock solutions?
A3: For long-term stability, it is generally recommended to store stock solutions of FEN1 inhibitors at -80°C. For shorter-term storage, -20°C is often sufficient. For instance, stock solutions of FEN1-IN-4 in a solvent are stable for up to 1 year at -80°C and for 1 month at -20°C.[2] Always refer to the manufacturer's specific storage instructions for the particular inhibitor you are using.
Troubleshooting Guides
Solubility Issues
If you are encountering problems with dissolving your FEN1 inhibitor, follow these steps:
Troubleshooting Workflow for FEN1 Inhibitor Solubility
Caption: A step-by-step guide to troubleshooting FEN1 inhibitor solubility issues.
Stability Concerns
To ensure the stability and integrity of your FEN1 inhibitor, consider the following:
| Parameter | Recommendation | Rationale |
| Storage of Powder | Store at -20°C for up to 3 years (example for FEN1-IN-4).[2] | Prevents degradation of the solid compound over long periods. |
| Stock Solution Storage | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month.[2][3] | Minimizes degradation from repeated freeze-thaw cycles. |
| Solvent Choice | Use fresh, high-purity, anhydrous solvents (e.g., DMSO). | Moisture in solvents can lead to hydrolysis and reduced solubility of the compound.[2] |
| Experimental Conditions | The nuclease activity of FEN1 is dependent on Mg2+ or Mn2+ ions and is inhibited by high salt concentrations (e.g., >50 mM NaCl).[4] While this relates to the enzyme's activity, it is a critical experimental parameter to consider when using an inhibitor. | The inhibitor's apparent activity can be influenced by the assay conditions. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of a FEN1 Inhibitor (Example MW: 232.24 g/mol , e.g., FEN1-IN-4)
-
Weighing the Compound: Accurately weigh out 1 mg of the FEN1 inhibitor powder.
-
Solvent Addition: Based on the molecular weight, calculate the volume of solvent needed. For a 1 mg sample of a compound with a molecular weight of 232.24 g/mol , you would add 430.6 µL of DMSO to achieve a 10 mM concentration.[3]
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the inhibitor.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the vial to 37°C and sonicate in an ultrasonic bath for a short period.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in separate, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[2]
Signaling Pathway Context: FEN1's Role in DNA Damage Response
The use of FEN1 inhibitors is often intended to disrupt DNA repair pathways, leading to synthetic lethality in cancer cells with specific mutations. The diagram below illustrates a simplified view of a DNA damage response pathway that can be activated by FEN1 inhibition.
Caption: Simplified pathway showing how FEN1 inhibition can lead to a DNA damage response.[1]
References
Technical Support Center: Optimizing FEN1-IN-7 for Cell Culture Experiments
Welcome to the technical support center for FEN1-IN-7. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals effectively utilize this Flap Endonuclease 1 (FEN1) inhibitor in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Flap Endonuclease 1 (FEN1), a critical enzyme involved in DNA replication and repair.[1][2][3] Specifically, FEN1 is essential for Okazaki fragment maturation during lagging-strand DNA synthesis and participates in the long-patch base excision repair (LP-BER) pathway.[1][2][4][5] By inhibiting FEN1, this compound causes an accumulation of unresolved DNA flap structures. This leads to replication fork stalling, DNA damage, and can ultimately trigger cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA damage response (DDR) defects.[6][7][8] Some FEN1 inhibitors function by binding to the enzyme's active site and coordinating with essential magnesium ions.[9]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly cell-line dependent. Based on published data for similar FEN1 inhibitors, a broad dose-response experiment is recommended. A typical starting range to explore would be from 0.1 µM to 30 µM.[9] For instance, studies with other FEN1 inhibitors have used concentrations around 10-15 µM to achieve significant growth inhibition in various cancer cell lines.[9][10] It is crucial to perform a titration experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM).[10] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability.[10] When preparing working solutions, dilute the stock directly into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected cellular phenotypes after effective this compound treatment?
A4: Effective inhibition of FEN1 is expected to induce a DNA damage response.[8][9] Key phenotypes include:
-
Increased DNA Damage Markers: Look for an increase in phosphorylated H2AX (γH2AX) and the accumulation of chromatin-bound RPA32, which indicates the presence of single-stranded DNA.[6][8]
-
Cell Cycle Arrest: FEN1 inhibition can cause cells to arrest in S-phase or G2/M phase of the cell cycle.[6][11]
-
Apoptosis: At higher concentrations or in sensitive cell lines, you may observe an increase in markers of apoptosis, such as cleaved PARP or activated caspases.[8][12]
-
Synthetic Lethality: In cell lines with defects in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), FEN1 inhibition is expected to be significantly more cytotoxic.[8][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or proliferation. | 1. Concentration too low: The IC50 for your cell line may be higher than the tested range. 2. Compound inactivity: The inhibitor may have degraded due to improper storage or handling. 3. Cell line resistance: The cell line may have robust alternative DNA repair pathways. | 1. Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 50-100 µM). 2. Use a fresh aliquot of this compound. Confirm the activity of the compound in a sensitive, control cell line if available. 3. Consider using cell lines known to be sensitive to DDR inhibitors (e.g., BRCA-mutant lines).[8] |
| High background toxicity in control (DMSO-treated) cells. | 1. High DMSO concentration: Final DMSO concentration in the media is too high. 2. Cell line sensitivity: Some cell lines are inherently more sensitive to DMSO. | 1. Ensure the final DMSO concentration does not exceed 0.1%. Prepare intermediate dilutions if necessary. 2. Run a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line. |
| Precipitation of this compound in culture medium. | 1. Poor solubility: The compound may be precipitating out of the aqueous medium at the working concentration. 2. Incorrect stock preparation: Stock solution was not fully dissolved. | 1. Visually inspect the medium after adding the inhibitor. If precipitation occurs, try preparing the working dilution in pre-warmed medium and vortexing gently before adding to cells. Consider using a lower concentration or a different formulation if available. 2. Ensure the initial DMSO stock is fully dissolved. Gentle warming and vortexing can help. |
| Inconsistent results between experiments. | 1. Variable cell conditions: Cell passage number, confluency, or health can affect drug response. 2. Inaccurate dilutions: Pipetting errors when preparing serial dilutions. 3. Edge effects in multi-well plates. | 1. Use cells within a consistent range of passage numbers. Seed cells at a consistent density and ensure they are in the exponential growth phase at the time of treatment. 2. Prepare fresh dilutions for each experiment. Use calibrated pipettes and be meticulous during preparation. 3. Avoid using the outermost wells of plates for data collection, as they are prone to evaporation. Fill them with sterile PBS or medium. |
Experimental Protocols & Visualizations
FEN1 Signaling and Inhibition Pathway
The following diagram illustrates the central role of FEN1 in DNA replication and repair and the consequences of its inhibition by this compound.
Protocol 1: Determining IC50 with a Cell Viability Assay (e.g., MTT/XTT)
This protocol outlines a standard method to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A common approach is a 2-fold or 3-fold dilution series to cover a wide range (e.g., 0.1 µM to 50 µM). Include a "vehicle control" (DMSO only, at the highest concentration used) and a "no treatment" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48-72 hours.
-
Viability Assessment (XTT example):
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until the color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Experimental Workflow for this compound Optimization
The diagram below outlines the logical flow for testing and validating the effect of this compound.
Protocol 2: Western Blot for DNA Damage Markers
This protocol is for detecting changes in key proteins like γH2AX after this compound treatment.
Materials:
-
6-well or 10 cm plates
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treatment and Lysis: Plate cells to be ~70-80% confluent at the time of harvest. Treat with this compound (e.g., at IC50 and 2x IC50) and controls for a specified time (e.g., 6, 12, or 24 hours). Harvest cells and lyse them on ice using RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary antibody (e.g., rabbit anti-γH2AX) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imager.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to compare protein levels across different conditions.
Troubleshooting Logic for Unexpected Western Blot Results
This diagram provides a decision-making tree for common western blot issues when analyzing this compound's effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. FEN1 is critical for rapid single-strand break repair in G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuickresearch.com [kuickresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
Technical Support Center: FEN1-IN-7 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FEN1-IN-7 in in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
FEN1 (Flap endonuclease 1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and base excision repair (BER).[1][2][3] this compound is a small molecule inhibitor that targets the nuclease activity of FEN1. By inhibiting FEN1, the inhibitor disrupts these DNA repair pathways, leading to an accumulation of DNA damage, replication stress, and ultimately cell death, particularly in cancer cells that are often more reliant on these pathways due to higher proliferation rates and existing DNA repair defects.[2][4]
Q2: What are the common challenges encountered with small molecule inhibitors like this compound in in vivo studies?
Common challenges include poor aqueous solubility, low oral bioavailability, rapid metabolism, and potential off-target toxicities.[5][6] Ensuring adequate drug exposure at the tumor site is crucial for efficacy.[6][7] Resistance can also develop through various mechanisms.[8]
Q3: How should this compound be formulated for in vivo administration?
The optimal formulation depends on the administration route and the physicochemical properties of this compound. For many poorly soluble small molecules, formulations can include:
-
Suspensions: Using vehicles like carboxymethylcellulose (CMC-Na).
-
Solutions: Utilizing solvents such as DMSO, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). However, care must be taken to avoid precipitation upon injection and to minimize solvent toxicity. For a related compound, FEN1-IN-4, a high solubility in DMSO (46 mg/mL) and ethanol (46 mg/mL) has been reported, while it is insoluble in water.[9]
-
Self-microemulsifying drug delivery systems (SMEDDS): These can enhance the solubility and oral bioavailability of poorly water-soluble drugs.[10]
It is recommended to first prepare a clear stock solution and then sequentially add co-solvents for in vivo working solutions, which should be prepared fresh daily.
Troubleshooting Guide
Issue 1: Lack of In Vivo Efficacy Despite In Vitro Potency
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Insufficient Drug Exposure | 1. Pharmacokinetic (PK) Studies: Conduct a PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) in plasma and tumor tissue. A novel selective FEN1 inhibitor, BSM-1516, showed an oral bioavailability of 40% and a half-life of 2.9 hours in mice.[11] 2. Formulation Optimization: If exposure is low, re-evaluate the formulation. Consider alternative vehicles or advanced formulation strategies like nanosuspensions to improve solubility and absorption.[5] 3. Route of Administration: If oral bioavailability is poor, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. For BSM-1516, both oral (120 mg/kg) and IP (90 mg/kg) daily doses have been used in mice.[11] |
| Inadequate Target Engagement | 1. Biomarker Analysis: Assess target engagement in tumor tissue. Inhibition of FEN1 is expected to lead to an accumulation of DNA damage. Useful pharmacodynamic biomarkers include: - Increased levels of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks.[12] - Accumulation of chromatin-bound Replication Protein A (RPA32), a marker of single-stranded DNA.[13] - Increased RAD51 foci, indicating activation of homologous recombination repair in response to replication stress.[4][14] 2. Dose Escalation: If target engagement is not observed, a dose escalation study may be necessary, while carefully monitoring for toxicity. |
| Tumor Model Resistance | 1. Genomic Profiling of Cell Lines: The sensitivity to FEN1 inhibition can be influenced by the genetic background of the cancer cells. FEN1 inhibitors have shown synthetic lethality in cells with deficiencies in DNA repair genes like BRCA2, MRE11A, and ATM.[4][14][15] Ensure the chosen in vivo model has a genetic background that is susceptible to FEN1 inhibition. 2. Combination Therapy: Consider combining this compound with other DNA damaging agents (e.g., PARP inhibitors, cisplatin) to enhance efficacy.[11][16] |
Issue 2: Observed Toxicity in Animal Models
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity in Healthy Tissues | 1. Dose Reduction/Modified Dosing Schedule: Reduce the dose or alter the dosing frequency (e.g., intermittent dosing instead of daily) to find a better therapeutic window. 2. Local Drug Delivery: For certain tumor models, local administration (e.g., intratumoral injection) could be explored to minimize systemic exposure. |
| Off-Target Effects | 1. In Vitro Profiling: Screen this compound against a panel of related and unrelated targets to identify potential off-target activities. 2. Structural Analogs: If off-target effects are confirmed and problematic, consider testing structural analogs of this compound that may have a cleaner selectivity profile. |
| Vehicle-Related Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound- and vehicle-induced toxicity. 2. Alternative Formulations: If the vehicle is causing toxicity, explore alternative, more biocompatible formulation strategies. |
Quantitative Data Summary
| FEN1 Inhibitor | Animal Model | Dosing Route | Dose | Key Findings |
| BSM-1516 | Mice | PO | 120 mg/kg daily for 7 days | No signs of hematological toxicity.[11] |
| Mice | IP | 90 mg/kg daily for 7 days | No signs of hematological toxicity.[11] | |
| Mice | - | - | Oral bioavailability of 40%, T1/2 of 2.9 hours.[11] | |
| Compound #8 | Mice (with HCT116 and HCC1806 xenografts) | Not specified | Not specified | Significantly slowed tumor growth.[2] |
| SC13 | Mouse models | Not specified | Not specified | Sensitized tumors to chemotherapy.[2] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study
-
Animal Model: Select an appropriate tumor model (e.g., subcutaneous xenograft in immunodeficient mice).
-
Tumor Implantation: Implant cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (Length x Width²)/2).
-
Randomization: Randomize animals into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle and administer it to the treatment group according to the planned dose and schedule. The control group should receive the vehicle alone.
-
Efficacy Assessment: Monitor tumor growth and animal body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested to assess target engagement through biomarker analysis (e.g., Western blot for γH2AX, immunohistochemistry for Ki-67).
Visualizations
Caption: FEN1's role in DNA replication and repair pathways.
Caption: Logical workflow for troubleshooting lack of in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro and in vivo evaluation of a self-microemulsifying drug delivery system for the poorly soluble drug fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kuickresearch.com [kuickresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing the Bioavailability of FEN1-IN-7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of FEN1-IN-7, a selective inhibitor of Flap endonuclease-1 (FEN1).[1] Given that many small molecule inhibitors face hurdles in achieving optimal systemic exposure, this guide offers strategies and experimental protocols to improve the oral bioavailability of this compound for preclinical and clinical success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a selective and potent inhibitor of Flap endonuclease-1 (FEN1), an enzyme crucial for DNA replication and repair.[1] Its role in these fundamental cellular processes makes it an attractive target for cancer therapy.[2][3][4][5] However, like many small molecule inhibitors, this compound may exhibit poor aqueous solubility and/or permeability, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy. While specific pharmacokinetic data for this compound is not publicly available, challenges with potency and pharmacokinetic profiles have been noted for other FEN1 inhibitors.[2]
Q2: What are the primary factors that can limit the oral bioavailability of this compound?
A2: The primary factors limiting the oral bioavailability of a compound like this compound can be broadly categorized as:
-
Poor Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the systemic circulation.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before it reaches the systemic circulation, reducing the amount of active drug.
Q3: What are the initial steps to assess the bioavailability of my this compound formulation?
A3: A stepwise approach is recommended. Start with in vitro characterization to understand the compound's intrinsic properties, followed by in vivo pharmacokinetic studies.
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming common issues related to the poor bioavailability of this compound.
Problem 1: Low aqueous solubility of this compound.
Symptoms:
-
Difficulty dissolving the compound in aqueous buffers for in vitro assays.
-
Low and variable drug exposure in preclinical animal models after oral administration.
-
Precipitation of the compound upon dilution of a stock solution.
Possible Causes & Solutions:
| Cause | Proposed Solution | Rationale |
| Poor intrinsic solubility | Particle Size Reduction (Micronization/Nanonization): Decrease the particle size of the this compound powder. | Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][7] |
| Crystalline solid-state | Amorphous Solid Dispersions (ASDs): Formulate this compound with a polymer carrier to create an amorphous solid dispersion. | The amorphous form of a drug is generally more soluble than its crystalline counterpart due to its higher free energy.[7][8] |
| Hydrophobic nature | Co-solvents and Surfactants: Utilize pharmaceutically acceptable co-solvents (e.g., PEG 300, propylene (B89431) glycol) or surfactants in the formulation. | These excipients can increase the solubility of hydrophobic drugs in aqueous environments.[9] |
| Poor wettability | Complexation with Cyclodextrins: Formulate this compound with cyclodextrins. | Cyclodextrins have a hydrophilic exterior and a hydrophobic interior, which can encapsulate poorly soluble drugs and improve their solubility and dissolution. |
Problem 2: Suspected low intestinal permeability.
Symptoms:
-
High aqueous solubility achieved through formulation, but still low in vivo exposure.
-
In vitro Caco-2 permeability assay indicates low apparent permeability (Papp).
Possible Causes & Solutions:
| Cause | Proposed Solution | Rationale |
| High efflux ratio | Co-administration with Efflux Pump Inhibitors: In preclinical studies, co-administer this compound with known P-glycoprotein (P-gp) inhibitors. | This can help determine if active efflux is limiting the intestinal absorption. |
| Poor lipophilicity | Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles. | These formulations can enhance absorption by utilizing lipid absorption pathways and increasing membrane fluidity.[6] |
| Prodrug Approach | Synthesize a more permeable prodrug of this compound. | A prodrug can be designed to have improved physicochemical properties for absorption and then be converted to the active this compound in vivo.[8] |
Experimental Protocols
Protocol 1: In Vitro Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in a biorelevant medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
UV-Vis plate reader or HPLC-UV
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the wells in triplicate, resulting in a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the dissolved this compound using a standard curve analyzed by a UV-Vis plate reader or HPLC-UV.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS for quantification
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound (in HBSS) to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To determine the efflux ratio, in a separate set of wells, add this compound to the basolateral side and collect samples from the apical side.
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 374.38 g/mol | Favorable for oral absorption (within Lipinski's Rule of Five) |
| LogP | > 3 (Predicted) | High lipophilicity may lead to poor aqueous solubility |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL (Predicted) | Very low solubility, likely dissolution rate-limited absorption |
| pKa | Not available | Could influence solubility in different pH environments of the GI tract |
Table 2: Comparison of this compound Formulation Strategies (Hypothetical Data)
| Formulation | Solubility (µg/mL) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | In Vivo Bioavailability (%) |
| Crystalline this compound | 0.5 | 1.2 | 5 |
| Micronized this compound | 5 | 1.3 | 15 |
| Amorphous Solid Dispersion | 50 | 1.2 | 45 |
| SEDDS Formulation | >100 | 3.5 | 65 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erpublications.com [erpublications.com]
- 7. mdpi.com [mdpi.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Measuring FEN1-IN-7 Target Engagement in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on how to measure the target engagement of FEN1-IN-7 in a cellular context. The information is presented in a question-and-answer format to directly address potential issues and provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary method to confirm that this compound is engaging with FEN1 inside a cell?
The most direct and widely accepted method to demonstrate the physical interaction between a small molecule inhibitor and its target protein within a cell is the Cellular Thermal Shift Assay (CETSA) .[1][2][3] This assay is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its thermal stability.
Q2: How does the Cellular Thermal Shift Assay (CETSA) work for FEN1?
CETSA involves treating intact cells with the inhibitor of interest (e.g., this compound) and then heating the cell lysate to various temperatures. In the presence of a binding inhibitor, FEN1 will be more resistant to heat-induced denaturation and aggregation. Consequently, more soluble FEN1 will remain in the supernatant after centrifugation, which can be quantified by standard protein detection methods like Western blotting.[2]
Q3: What are the key readouts from a CETSA experiment?
There are two main types of CETSA experiments, each providing different but complementary information:
-
Melt Curve: This experiment demonstrates a shift in the temperature at which the target protein denatures. Cells are treated with a fixed concentration of the inhibitor or a vehicle control and then subjected to a temperature gradient. The temperature at which 50% of the protein is denatured (Tagg) will be higher in the inhibitor-treated cells if the compound binds and stabilizes the target.
-
Isothermal Dose-Response (ITDR) Curve: This experiment determines the potency of the inhibitor in a cellular environment. Cells are treated with varying concentrations of the inhibitor and heated at a constant temperature (a temperature at which significant, but not complete, denaturation is observed in the absence of the inhibitor). The concentration of the inhibitor that results in 50% stabilization of the target protein is the EC50.[2][4][5]
Q4: Are there other methods to measure FEN1 target engagement or downstream effects?
Yes, several other methods can be used to assess the consequences of FEN1 inhibition, which indirectly indicate target engagement:
-
In-cell Nuclease Activity Assays: These assays utilize fluorescently labeled DNA substrates that mimic the natural substrates of FEN1, such as 5' flap structures.[6][7][8] When FEN1 is active, it cleaves the substrate, leading to a change in the fluorescent signal. Inhibition of FEN1 by a compound like this compound would prevent this change.
-
Analysis of DNA Damage Markers: Inhibition of FEN1's role in DNA replication and repair is expected to lead to an increase in DNA damage.[2] This can be monitored by quantifying markers such as:
-
Cellular Phenotypic Assays: While not a direct measure of target engagement, observing expected cellular phenotypes, such as cell cycle arrest or increased sensitivity to other DNA damaging agents, can provide strong evidence that the inhibitor is hitting its target.[1][2]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Troubleshooting Steps |
| No thermal shift observed with this compound. | 1. The compound does not bind to FEN1 in the cellular environment. 2. The compound has very low cell permeability. 3. The heating time or temperature range is not optimal. 4. The antibody used for Western blotting is not specific or sensitive enough. | 1. Confirm the activity of this compound in a biochemical assay first. 2. Assess cell permeability using other methods if possible. 3. Optimize the heating conditions. A typical range is 37-70°C for 3 minutes.[2] 4. Validate the FEN1 antibody with positive and negative controls (e.g., FEN1 overexpression and siRNA knockdown). |
| High variability between replicates. | 1. Inconsistent cell numbers. 2. Uneven heating of samples. 3. Inconsistent sample processing (e.g., lysis, centrifugation). | 1. Ensure accurate cell counting and plating. 2. Use a PCR machine or a heat block that provides uniform heating. 3. Standardize all sample handling steps. |
| FEN1 signal is weak or absent. | 1. Low expression of FEN1 in the chosen cell line. 2. Inefficient cell lysis. 3. Excessive protein degradation. | 1. Select a cell line known to have higher FEN1 expression.[2] 2. Optimize the lysis buffer and include protease inhibitors. 3. Process samples quickly and on ice. |
In-cell Nuclease Activity Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence. | 1. The fluorescent probe is unstable or prone to spontaneous degradation. 2. Autofluorescence from cells or media. | 1. Test the stability of the probe in the absence of cells. 2. Use phenol (B47542) red-free media and wash cells thoroughly before the assay. Include a "no probe" control. |
| No difference in fluorescence between control and this compound treated cells. | 1. The probe is not efficiently delivered into the cells. 2. The nuclease activity of FEN1 is low in the chosen cell line or under the assay conditions. | 1. Use a transfection reagent or a delivery system like biomineralized nanoparticles to improve probe uptake.[6] 2. Ensure the assay buffer conditions are optimal for FEN1 activity (e.g., presence of Mg2+).[9] |
Experimental Protocols
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
1. Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
2. Cell Harvesting and Lysis:
-
Wash cells with PBS and harvest by scraping or trypsinization.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[2]
3. Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37, 42, 47, 52, 57, 62, 67°C) for 3 minutes using a PCR machine.
-
Cool the samples at room temperature for 3 minutes.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]
-
Carefully collect the supernatant containing the soluble proteins.
5. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations across all samples.
-
Analyze the amount of soluble FEN1 by Western blotting using a specific FEN1 antibody.
-
Quantify the band intensities and plot the results to generate melt curves or isothermal dose-response curves.
Quantitative Data Summary
The following table summarizes key quantitative data for a potent and selective FEN1 inhibitor, which can serve as a reference for expected outcomes with this compound.
| Parameter | Inhibitor | Value | Assay Type | Reference |
| Biochemical IC50 | BSM-1516 | 7 nM | Biochemical Assay | [1][4] |
| Cellular EC50 | BSM-1516 | 24 nM | Cellular Thermal Shift Assay (CETSA) | [1][4][5] |
| Cellular EC50 | Compound 1 (N-Hydroxyurea) | 5.1 µM | Cellular Thermal Shift Assay (CETSA) | [2] |
| Cellular EC50 | Compound 4 (N-Hydroxyurea) | 6.8 µM | Cellular Thermal Shift Assay (CETSA) | [2] |
Visualizations
Caption: FEN1's role in DNA replication and the consequences of its inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The DNA–protein interaction modes of FEN-1 with gap substrates and their implication in preventing duplication mutations - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in FEN1 inhibition assays with FEN1-IN-7
Welcome to the technical support center for FEN1-IN-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting FEN1 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FEN1 inhibitors like this compound?
FEN1 (Flap endonuclease 1) is a crucial enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2] FEN1 inhibitors, such as those in the N-hydroxyurea class, typically function by binding to the active site of the FEN1 protein. This binding can be competitive or non-competitive with the DNA substrate and often involves chelation of the essential magnesium ions required for FEN1's catalytic activity.[3] By inhibiting FEN1, these compounds stall DNA replication and repair processes, leading to an accumulation of DNA damage and subsequent cell cycle arrest or apoptosis, particularly in cancer cells with existing DNA repair deficiencies.[4][5]
Q2: I am observing high variability in my FEN1 inhibition assay results. What are the potential causes?
High variability in FEN1 inhibition assays can stem from several factors:
-
Inhibitor Solubility: FEN1 inhibitors, including potentially this compound, can have poor solubility in aqueous assay buffers. Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO before diluting it into the final assay buffer. Precipitation of the compound will lead to inconsistent concentrations and variable inhibition.
-
Reagent Stability: Repeated freeze-thaw cycles of the FEN1 enzyme, DNA substrate, or the inhibitor can lead to degradation and loss of activity. Aliquot reagents into single-use volumes to maintain consistency.
-
Assay Conditions: FEN1 activity is sensitive to pH, salt concentration, and temperature.[6] Ensure that assay buffers are prepared accurately and consistently and that the incubation temperature is stable throughout the experiment.
-
Pipetting Errors: In high-throughput screening formats, small volume variations can lead to significant differences in final concentrations. Use calibrated pipettes and proper pipetting techniques.
Q3: My IC50 value for this compound is significantly different from what is expected. What could be the reason?
Discrepancies in IC50 values can arise from several experimental variables:
-
Enzyme and Substrate Concentrations: The apparent IC50 value of an inhibitor can be influenced by the concentrations of the enzyme (FEN1) and its DNA substrate. Ensure you are using concentrations that are appropriate for the assay and consistent with established protocols. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50.
-
Incubation Time: The duration of the reaction can affect the IC50 value, especially for irreversible or slow-binding inhibitors. Standardize the incubation time across all experiments.
-
Assay Technology: Different assay formats (e.g., fluorescence polarization, FRET, AlphaScreen) can yield different IC50 values due to variations in sensitivity and detection mechanisms.[7]
-
Purity of the Inhibitor: Impurities in the this compound sample can affect its apparent potency.
Q4: How can I be sure that the observed inhibition is specific to FEN1?
Confirming the specificity of an inhibitor is crucial. Here are some recommended steps:
-
Counter-Screening: Test this compound against other related nucleases (e.g., EXO1) to check for off-target effects. Some FEN1 inhibitors have been shown to inhibit other enzymes in the 5' nuclease superfamily.[3]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify direct engagement of the inhibitor with FEN1 in a cellular context.[3] A shift in the thermal stability of FEN1 in the presence of the inhibitor indicates target engagement.
-
Use of a Catalytically Inactive FEN1 Mutant: As a negative control, perform the inhibition assay with a catalytically dead FEN1 mutant (e.g., D181A). A specific inhibitor should not show activity against the inactive mutant.
-
Cell-Based Assays: Correlate the biochemical IC50 with cellular effects. For example, treatment of cells with a specific FEN1 inhibitor should lead to an increase in DNA damage markers like γH2AX and 53BP1 foci.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low FEN1 Activity | 1. Inactive FEN1 enzyme. | 1. Use a fresh aliquot of FEN1. Verify enzyme activity with a positive control. |
| 2. Degraded DNA substrate. | 2. Prepare fresh DNA substrate. Store aliquots at -20°C or below. | |
| 3. Incorrect assay buffer composition (e.g., missing MgCl2). | 3. Double-check the composition and pH of the assay buffer. FEN1 requires divalent metal ions like Mg2+ for activity.[6] | |
| 4. Incorrect reaction temperature. | 4. Ensure the incubator or plate reader is set to the optimal temperature for the FEN1 enzyme being used (e.g., 37°C for human FEN1).[6] | |
| High Background Signal | 1. Autofluorescence of this compound. | 1. Measure the fluorescence of the inhibitor alone at the assay concentration. If high, consider using a different assay format (e.g., chemiluminescence). |
| 2. Non-specific binding of assay components. | 2. Include a no-enzyme control to determine the background signal. Optimize blocking agents in the assay buffer if necessary. | |
| 3. Contamination of reagents or plates. | 3. Use fresh, high-quality reagents and plates. | |
| Inconsistent Results Between Biochemical and Cellular Assays | 1. Poor cell permeability of this compound. | 1. Assess the cell permeability of the compound using standard assays (e.g., Caco-2). |
| 2. Efflux of the inhibitor by cellular pumps. | 2. Co-incubate with known efflux pump inhibitors to see if cellular potency increases. | |
| 3. Off-target effects in the cellular environment. | 3. Perform target engagement studies like CETSA to confirm FEN1 is the primary target in cells.[3] | |
| 4. High protein binding in cell culture media. | 4. Determine the extent of plasma protein binding of the inhibitor. | |
| Unexpected Cellular Phenotype | 1. This compound may have off-target effects. | 1. Conduct broader profiling of the inhibitor against a panel of kinases and other enzymes. |
| 2. The observed phenotype is a result of synthetic lethality. | 2. FEN1 inhibition is known to be synthetically lethal with defects in other DNA repair pathways (e.g., BRCA1/2).[8] Characterize the genetic background of the cell line being used. |
Experimental Protocols
Fluorogenic FEN1 Inhibition Assay
This protocol is adapted from a common fluorescence-based assay for FEN1 activity.[9]
Materials:
-
Recombinant human FEN1 protein
-
This compound
-
Fluorogenic DNA substrate (e.g., a 5'-flap DNA with a fluorophore and a quencher)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute this compound in assay buffer to the desired concentrations.
-
Prepare working solutions of FEN1 and the DNA substrate in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add 20 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 10 µL of the FEN1 working solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the DNA substrate working solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the percentage of FEN1 inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the engagement of this compound with FEN1 in intact cells.[3]
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody specific for FEN1
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture cells to confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-FEN1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for FEN1 at each temperature and inhibitor concentration.
-
Plot the amount of soluble FEN1 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of the FEN1 protein.
-
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for evaluating this compound.
Caption: Simplified signaling pathway of FEN1 inhibition leading to DNA damage response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. uniprot.org [uniprot.org]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 6. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 9. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-7 Toxicity Assessment in Normal Cells: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the toxicity of FEN1 inhibitors, including FEN1-IN-7, in normal (non-cancerous) cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate accurate and efficient toxicity evaluation during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity of FEN1 inhibitors in normal cells compared to cancer cells?
A1: FEN1 inhibitors are designed to exploit the concept of "synthetic lethality".[1][2] Many cancers, particularly those with mutations in DNA repair genes like BRCA1 and BRCA2, are highly dependent on FEN1 for survival.[2][3] Therefore, inhibiting FEN1 is expected to be significantly more toxic to these cancer cells than to normal cells, which have intact DNA repair pathways and are better able to recover from FEN1 inhibition.[4]
Q2: Is there any quantitative data on the selectivity of FEN1 inhibitors for cancer cells over normal cells?
A2: Yes, studies on various FEN1 inhibitors have demonstrated a favorable selectivity profile. For example, the FEN1 inhibitor C20 showed a significantly higher IC50 value in the normal lung fibroblast cell line HELF (48.7 µM) compared to non-small-cell lung cancer cell lines such as A549 (12.5 µM), H1299 (22.1 µM), and H460 (20.8 µM).[5] This indicates that a higher concentration of the inhibitor is required to induce toxicity in normal cells. Another inhibitor, FEN1-IN-4, was reported to have a "rather limited response" in healthy fibroblasts in terms of cytotoxicity.[6][7]
Q3: What is the mechanism of action of FEN1 inhibitors that leads to cell toxicity?
A3: FEN1 (Flap endonuclease 1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation during lagging strand synthesis and in the base excision repair (BER) pathway.[8] By inhibiting FEN1, these small molecules disrupt these essential processes, leading to an accumulation of DNA damage, replication stress, and the formation of double-strand breaks.[1][3] In cancer cells with deficient DNA damage response (DDR) pathways, this accumulation of damage triggers cell cycle arrest and apoptosis.[2][8]
Q4: What are the recommended assays to assess the toxicity of this compound in normal cells?
A4: A panel of in vitro assays is recommended to comprehensively evaluate the cytotoxic and cytostatic effects of this compound. These include:
-
Cell Viability Assays: Such as MTT or resazurin-based assays, to measure metabolic activity as an indicator of cell viability.
-
Cytotoxicity Assays: Like the LDH release assay, to quantify cell membrane damage and cell death.
-
Clonogenic Survival Assays: To assess the long-term proliferative capacity of cells after treatment.
-
Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify programmed cell death.
-
Cell Cycle Analysis: To determine if the inhibitor causes cell cycle arrest at specific phases.
Q5: What are some common troubleshooting issues when assessing FEN1 inhibitor toxicity?
A5:
-
Inconsistent IC50 values: This can be due to variations in cell seeding density, inhibitor incubation time, or the metabolic state of the cells. Ensure consistent experimental conditions.
-
Low inhibitor potency in cellular assays compared to biochemical assays: This may be due to poor cell permeability of the compound. Consider performing cellular thermal shift assays (CETSA) to confirm target engagement in cells.[9]
-
Unexpected toxicity in normal cells: While expected to be lower, some toxicity can occur, especially at high concentrations. It is crucial to test a wide range of concentrations to determine the therapeutic window. The choice of normal cell line is also important, as some may be more sensitive than others.
Quantitative Data Summary
The following table summarizes publicly available IC50 data for various FEN1 inhibitors in cancer versus normal cell lines. This data can serve as a reference for expected selectivity.
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| C20 | HELF | Normal Lung Fibroblast | 48.7 | [5] |
| A549 | Non-Small-Cell Lung Cancer | 12.5 | [5] | |
| H1299 | Non-Small-Cell Lung Cancer | 22.1 | [5] | |
| H460 | Non-Small-Cell Lung Cancer | 20.8 | [5] | |
| BSM-1516 | DLD1 (BRCA2-WT) | Colon Cancer | 5 | [9] |
| DLD1 (BRCA2-deficient) | Colon Cancer | 0.35 | [9] |
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen normal cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Normal cell line of interest (e.g., HELF, primary human dermal fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Subtract the absorbance reading of a "medium-only" blank from all experimental wells. b. Normalize the absorbance readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing insight into long-term cytotoxicity.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: a. Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Inhibitor Treatment: a. Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). b. Include a vehicle control.
-
Colony Formation: a. After treatment, wash the cells with PBS and replace the medium with fresh, inhibitor-free medium. b. Incubate the plates for 7-14 days, or until visible colonies are formed.
-
Staining and Quantification: a. Wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes. b. Stain the colonies with Crystal Violet solution for 15-30 minutes. c. Gently wash the plates with water and allow them to air dry. d. Count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: a. Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100. b. Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100. c. Plot the surviving fraction against the inhibitor concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of FEN1 inhibitor-induced cytotoxicity.
Caption: Experimental workflow for assessing FEN1 inhibitor toxicity.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Unveiling the Selectivity of FEN1-IN-7: A Comparative Guide to FEN1 Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective molecular probes and therapeutic agents is paramount. In the landscape of DNA repair, Flap Endonuclease 1 (FEN1) has emerged as a critical target. This guide provides a detailed comparison of FEN1-IN-7 against other known FEN1 inhibitors, focusing on their selectivity, supported by experimental data and methodologies.
Executive Summary
This compound has been identified as a potent and selective inhibitor of Flap Endonuclease 1 (FEN1), a crucial enzyme in DNA replication and repair. This guide delves into a comparative analysis of this compound's selectivity profile against other notable FEN1 inhibitors. Quantitative data on the inhibitory activity of these compounds are presented, alongside detailed experimental protocols for assessing FEN1 nuclease activity. Furthermore, signaling pathway and experimental workflow diagrams are provided to offer a comprehensive understanding of FEN1's role and the methods to evaluate its inhibitors.
Data Presentation: A Comparative Look at FEN1 Inhibitor Selectivity
The selectivity of a chemical inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent FEN1 inhibitors against FEN1 and other related nucleases. A lower IC50 value indicates higher potency.
| Inhibitor | Target Nuclease | IC50 | Reference |
| This compound | FEN1 | 18 nM | [1] |
| Xeroderma Pigmentosum G (XPG) | 3.04 µM | [1] | |
| FEN1-IN-4 | FEN1 (hFEN1-336Δ) | 30 nM | [2][3] |
| BSM-1516 | FEN1 | 7 nM | [4][5][6][7] |
| Exonuclease 1 (Exo1) | 460 nM | [4][5][6][7] | |
| PTPD | FEN1 | 22 nM | [8] |
| LNT1 (FEN1 inhibitor 1) | FEN1 | 11 nM | [9][10] |
| SC13 | FEN1 | Not specified | [11][12][13][14] |
| N-hydroxyurea series (e.g., Compound 20) | FEN1 | Potent inhibition reported | [15] |
Key Observation: this compound demonstrates high potency against FEN1 with an IC50 of 18 nM.[1] Its selectivity is highlighted by a significantly higher IC50 value against the related nuclease XPG (3.04 µM), indicating a preference for FEN1.[1] BSM-1516 also shows high potency and a favorable selectivity profile against Exo1.[4][5][6][7]
Experimental Protocols: Measuring FEN1 Inhibition
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of FEN1 inhibitors.
FEN1 Nuclease Activity Assay (Fluorescence-Based)
This assay measures the cleavage of a synthetic DNA substrate by FEN1, resulting in a fluorescent signal.
-
Substrate: A dual-labeled DNA substrate with a 5'-flap structure. The 5'-end of the flap is labeled with a fluorophore (e.g., 6-FAM) and a quencher is positioned on the complementary strand. In the intact substrate, the quencher suppresses the fluorescence. Upon cleavage of the flap by FEN1, the fluorophore is released, leading to an increase in fluorescence.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 100 µg/mL Bovine Serum Albumin (BSA).
-
Procedure:
-
Reactions are set up in a 96-well plate format.
-
A fixed concentration of FEN1 enzyme and the fluorescent DNA substrate are added to the reaction buffer.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gel-Based FEN1 Nuclease Activity Assay
This method directly visualizes the cleavage of a DNA substrate by FEN1 using gel electrophoresis.
-
Substrate: A 5'-radiolabeled or fluorescently labeled DNA flap substrate.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 8 mM MgCl₂, and 0.1 mg/ml BSA.
-
Procedure:
-
The FEN1 enzyme is incubated with the labeled DNA substrate in the reaction buffer in the presence of varying concentrations of the inhibitor.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped by adding a stop solution containing EDTA and formamide.
-
The reaction products are resolved on a denaturing polyacrylamide gel.
-
The gel is visualized using autoradiography (for radiolabeled substrates) or a fluorescence scanner.
-
-
Data Analysis: The intensity of the bands corresponding to the cleaved and uncleaved substrate is quantified. The percentage of inhibition is calculated, and IC50 values are determined as described for the fluorescence-based assay.
Mandatory Visualizations
Signaling Pathway of FEN1 in DNA Repair
FEN1 plays a central role in two major DNA metabolic pathways: Okazaki fragment maturation during lagging strand DNA synthesis and long-patch base excision repair (LP-BER). Its coordinated action with other proteins ensures genomic stability.
Caption: FEN1's central role in Okazaki fragment maturation and long-patch base excision repair.
Experimental Workflow for FEN1 Inhibitor Selectivity Screening
A systematic approach is required to identify and characterize selective FEN1 inhibitors. The following workflow outlines the key steps from initial screening to selectivity profiling.
Caption: A streamlined workflow for the discovery and characterization of selective FEN1 inhibitors.
Conclusion
This compound stands out as a potent and selective inhibitor of FEN1, making it a valuable tool for studying the intricate roles of this enzyme in DNA metabolism and a promising starting point for the development of novel cancer therapeutics. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to evaluate and utilize this compound and other inhibitors in their specific research contexts. The continued exploration of selective FEN1 inhibitors holds significant promise for advancing our understanding of genome maintenance and for devising new strategies to combat diseases linked to DNA repair deficiencies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SmallMolecules.com | FEN1-IN-4 (5mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 4. blacksmithmedicines.com [blacksmithmedicines.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. blacksmithmedicines.com [blacksmithmedicines.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. axonmedchem.com [axonmedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]
- 14. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in BRCA-Deficient Cancers: FEN1-IN-7 vs. PARP Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology, the principle of synthetic lethality has paved the way for targeted therapies that exploit the inherent vulnerabilities of cancer cells. For tumors harboring mutations in the BRCA1 and BRCA2 genes, which are critical for homologous recombination (HR), a key DNA repair pathway, this has led to the successful development of Poly (ADP-ribose) polymerase (PARP) inhibitors. Now, a new contender, FEN1-IN-7, targeting the Flap endonuclease 1 (FEN1), is emerging as a promising therapeutic strategy. This guide provides an objective comparison of the performance of FEN1 inhibitors, represented by preclinical compounds like BSM-1516 and C8, and established PARP inhibitors in BRCA-deficient cellular contexts, supported by experimental data.
Mechanism of Action: Two Sides of the Same Coin
Both FEN1 and PARP are crucial players in the intricate network of DNA damage repair. Their inhibition in the context of a compromised HR pathway, as seen in BRCA-deficient cells, leads to a catastrophic accumulation of DNA damage and subsequent cell death.
PARP Inhibitors: PARP enzymes, particularly PARP1, are essential for the repair of single-strand breaks (SSBs) in DNA.[1][2][3] When PARP is inhibited, these SSBs persist and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[4][5] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-deficient cells, the faulty HR machinery cannot cope with this increased burden of DSBs, leading to genomic instability and apoptosis.[5][6] Furthermore, many PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic complex that further obstructs DNA replication and repair.[5]
FEN1 Inhibitors: FEN1 is a critical enzyme involved in multiple DNA metabolic pathways, including Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER).[7][8][9][10] Inhibition of FEN1's endonuclease activity leads to the accumulation of unprocessed DNA flaps, which can stall replication forks and generate DSBs.[11][12][13] In BRCA-deficient cells, which already exhibit a compromised ability to repair DSBs, the additional genomic stress induced by FEN1 inhibition proves to be synthetically lethal.[13][14][15]
Performance Data in BRCA-Deficient Cells
The following tables summarize the available quantitative data for FEN1 inhibitors and PARP inhibitors in various BRCA-deficient cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and inhibitor potency can vary depending on the specific compound and the cell line used.
Table 1: Cytotoxicity of FEN1 Inhibitors in BRCA-Deficient Cell Lines
| Inhibitor | Cell Line | BRCA Status | Assay Type | IC50 / EC50 | Reference |
| BSM-1516 | DLD1 | BRCA2-deficient | Clonogenic | 350 nM | [16][17] |
| BSM-1516 | DLD1 | BRCA2-proficient | Clonogenic | 5 µM | [16][17] |
| C8 | PEO1 | BRCA2-deficient | Clonogenic | More sensitive than PEO4 | [18][19] |
| C8 | PEO4 | BRCA2-revertant | Clonogenic | Less sensitive than PEO1 | [18][19] |
Table 2: Cytotoxicity of PARP Inhibitors in BRCA-Mutant Cell Lines
| Inhibitor | Cell Line | BRCA Status | Assay Type | IC50 | Reference |
| Olaparib | DLD-1 | BRCA2 -/- | Cell Viability | Low nanomolar | [17] |
| Talazoparib | Patient-Derived Xenografts | BRCA1/2 mutant | Tumor Growth Inhibition | More potent than Olaparib | [17] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these inhibitors with the cellular machinery, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Synthetic lethality in BRCA-deficient cells.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.
1. Cell Seeding:
-
Culture BRCA-proficient and BRCA-deficient cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to adhere overnight.
2. Inhibitor Treatment:
-
Prepare a serial dilution of the FEN1 inhibitor or PARP inhibitor in complete culture medium.
-
Replace the medium in the wells with the inhibitor-containing medium or vehicle control.
-
Incubate the cells for a defined period (e.g., 24-72 hours).
3. Colony Formation:
-
After treatment, remove the inhibitor-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
4. Staining and Counting:
-
Aspirate the medium and wash the colonies with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as >50 cells) in each well.
5. Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
γH2AX Immunofluorescence Assay
This assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
1. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with the FEN1 or PARP inhibitor for the desired time.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
5. Image Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Compare the average number of foci in treated cells versus control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
1. Cell Preparation and Treatment:
-
Culture cells to the desired confluency and treat with the inhibitors.
-
Harvest the cells by trypsinization and wash with PBS.
2. Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Fix the cells for at least 30 minutes at 4°C.
3. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Incubate in the dark for 30 minutes at room temperature.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
5. Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct engagement of a drug with its target protein in a cellular environment.
1. Cell Treatment and Lysis:
-
Treat intact cells with the FEN1 or PARP inhibitor or vehicle control.
-
Harvest the cells and lyse them to release the proteins.
2. Thermal Challenge:
-
Aliquot the cell lysate and heat the samples to a range of temperatures.
-
The binding of the inhibitor to its target protein will increase the protein's thermal stability.
3. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
The supernatant contains the soluble, stabilized proteins.
4. Protein Detection:
-
Analyze the amount of the target protein (FEN1 or PARP) remaining in the soluble fraction by Western blotting or other protein detection methods.
5. Data Analysis:
-
Plot the amount of soluble target protein against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
Both FEN1 and PARP inhibitors represent promising therapeutic strategies for BRCA-deficient cancers by exploiting the principle of synthetic lethality. While PARP inhibitors are already established in the clinic, FEN1 inhibitors are in the preclinical stages of development but show significant potential. The data presented here suggests that FEN1 inhibition can be as effective as PARP inhibition in killing BRCA-deficient cancer cells. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential for combination therapies. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses and contribute to the advancement of precision medicine for BRCA-associated cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for FEN-1 substrate specificity and PCNA-mediated activation in DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. uniprot.org [uniprot.org]
- 11. Mechanism for Synthetic Lethality in BRCA-Deficient Cancers: No Longer Lagging Behind - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic Lethal Interaction Between BRCA1 and FEN1 in Ovarian Cancer Cells [escholarship.org]
- 15. New drug targets for BRCA-driven cancer uncovered - ecancer [ecancer.org]
- 16. blacksmithmedicines.com [blacksmithmedicines.com]
- 17. benchchem.com [benchchem.com]
- 18. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
Validating FEN1-IN-7: A Comparative Guide Against CRISPR/Cas9 FEN1 Knockout
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy, particularly in tumors with deficiencies in the DNA damage response (DDR) pathway. Small molecule inhibitors, such as FEN1-IN-7, have emerged as promising therapeutic agents. Rigorous validation of such inhibitors is paramount to ensure their specificity and on-target effects. The gold standard for this validation is a direct comparison with the genetic knockout of the target protein using CRISPR/Cas9 technology. This guide provides an objective comparison of the cellular phenotypes induced by the pharmacological inhibition of FEN1 with this compound versus its genetic knockout, supported by experimental data and detailed protocols.
Unveiling the Role of FEN1 in Genomic Stability
FEN1 is a structure-specific nuclease with essential roles in several DNA metabolic pathways, including Okazaki fragment maturation during lagging strand synthesis and long-patch base excision repair (LP-BER).[1][2] Its endonuclease and 5'-3' exonuclease activities are vital for removing 5' RNA/DNA flaps, thereby maintaining genomic stability.[1][2] Dysregulation or overexpression of FEN1 has been implicated in various cancers, making it an attractive therapeutic target.[3][4] The principle of synthetic lethality is often exploited, where cancer cells with pre-existing defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, are particularly sensitive to FEN1 inhibition.[5][6]
This compound: A Pharmacological Probe
This compound belongs to the N-hydroxyurea series of FEN1 inhibitors.[7][8] These inhibitors act by binding to the active site of FEN1, coordinating with the catalytic magnesium ions and physically blocking the entry of the DNA substrate.[8] This competitive inhibition of FEN1's nuclease activity leads to an accumulation of unprocessed DNA flaps, stalling replication forks, inducing DNA damage, and ultimately leading to cell death, especially in cells with compromised DNA repair mechanisms.[7][9]
CRISPR/Cas9 FEN1 Knockout: The Genetic Benchmark
CRISPR/Cas9 technology allows for the precise and permanent disruption of the FEN1 gene, creating a clean genetic model to study the consequences of FEN1 loss.[10][11][12] By comparing the effects of a small molecule inhibitor to a genetic knockout, researchers can distinguish between on-target effects and potential off-target activities of the compound. A high degree of phenotypic concordance between pharmacological inhibition and genetic knockout provides strong evidence for the inhibitor's specificity.
Comparative Analysis: this compound vs. FEN1 Knockout
The following tables summarize the expected quantitative data from key experiments comparing the effects of this compound treatment with FEN1 knockout in a relevant cancer cell line (e.g., a BRCA2-deficient cell line).
| Cell Viability Assay (Clonogenic Survival) | Relative Colony Formation (%) |
| Treatment Group | Mean ± SD |
| Wild-Type (Untreated) | 100 ± 5.0 |
| Wild-Type + this compound (e.g., 5 µM) | 95 ± 4.5 |
| FEN1 Knockout (FEN1-/-) | 98 ± 3.0 |
| BRCA2-deficient (Untreated) | 100 ± 6.0 |
| BRCA2-deficient + this compound (e.g., 350 nM) | 15 ± 3.5 |
| BRCA2-deficient FEN1 Knockout | 12 ± 4.0 |
This table illustrates the synthetic lethal interaction between FEN1 inhibition/knockout and BRCA2 deficiency, showing a significant reduction in cell viability only in the BRCA2-deficient background.
| DNA Damage Response (γH2AX Foci Formation) | Percentage of γH2AX Positive Cells |
| Treatment Group | Mean ± SD |
| Wild-Type (Untreated) | 5 ± 1.5 |
| Wild-Type + this compound | 10 ± 2.0 |
| FEN1 Knockout (FEN1-/-) | 12 ± 2.5 |
| BRCA2-deficient (Untreated) | 8 ± 1.8 |
| BRCA2-deficient + this compound | 65 ± 7.0 |
| BRCA2-deficient FEN1 Knockout | 70 ± 8.5 |
This table demonstrates that both pharmacological inhibition and genetic knockout of FEN1 lead to a substantial increase in DNA double-strand breaks (indicated by γH2AX foci) in a BRCA2-deficient context.
| Cell Cycle Analysis (Flow Cytometry) | Cell Cycle Distribution (%) |
| Treatment Group | G1 |
| BRCA2-deficient (Untreated) | 45 ± 3.0 |
| BRCA2-deficient + this compound | 40 ± 3.5 |
| BRCA2-deficient FEN1 Knockout | 38 ± 4.0 |
This table indicates that loss of FEN1 function through either inhibition or knockout in BRCA2-deficient cells results in S-phase and G2/M cell cycle arrest due to the accumulation of unresolved DNA replication intermediates and damage.
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. kuickresearch.com [kuickresearch.com]
- 4. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 5. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 8. Mode of action of FEN1 inhibitors revealed by X-ray crystallography and enzyme kinetic studies [esrf.fr]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 12. researchgate.net [researchgate.net]
FEN1 Inhibition: A Synergistic Strategy to Enhance Chemotherapy Efficacy
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair, has emerged as a promising target to enhance the efficacy of conventional chemotherapy agents. Inhibition of FEN1 disrupts the cancer cell's ability to repair DNA damage induced by chemotherapy, leading to a synergistic increase in cell death and tumor growth inhibition. This guide provides a comparative overview of the synergistic effects of the FEN1 inhibitor, FEN1-IN-7 (and its analogs like C20 and SC13), with various chemotherapy agents, supported by experimental data and detailed protocols.
Synergistic Effects with Cisplatin (B142131)
The combination of FEN1 inhibitors with the platinum-based chemotherapy agent cisplatin has demonstrated significant synergistic effects in non-small-cell lung cancer (NSCLC) and ovarian cancer. By inhibiting FEN1, cancer cells become more susceptible to the DNA cross-linking damage induced by cisplatin.
Quantitative Data Summary
| Cancer Type | Cell Line | FEN1 Inhibitor | Chemotherapy Agent | Key Findings | Combination Index (CI) / Dose Reduction Index (DRI) | Reference |
| Non-Small-Cell Lung Cancer | A549 | C20 | Cisplatin | Significantly decreased cell survival compared to single-agent treatment. Increased accumulation of DNA double-strand breaks (DSBs) as indicated by γ-H2AX and 53BP1 foci.[1][2][3] | CI and DRI values not explicitly reported in the reviewed sources. | [1][2] |
| Ovarian Cancer | A2780cis (cisplatin-resistant) | FEN1i | Cisplatin | Re-sensitized cisplatin-resistant cells to cisplatin. Increased DNA breaks, G2/M cell cycle arrest, and apoptosis.[4] | CI and DRI values not explicitly reported in the reviewed sources. | [4] |
IC50 Values of FEN1 Inhibitor C20 in Various Lung Cancer Cell Lines
| Cell Line | FEN1 Expression | IC50 of C20 (µM) |
| A549 | High | 12.5 |
| H1299 | Moderate | 22.1 |
| H460 | Moderate | 20.8 |
| HELF (Normal Lung Fibroblast) | Low | 48.7 |
This table demonstrates that cancer cells with higher FEN1 expression are more sensitive to FEN1 inhibition.[1]
Synergistic Effects with Paclitaxel (B517696)
The combination of a FEN1 inhibitor (SC13) with the taxane-based chemotherapy agent paclitaxel has shown promising synergistic effects in cervical cancer. This combination leads to enhanced cancer cell killing.[5][6]
Quantitative Data Summary
| Cancer Type | Cell Line | FEN1 Inhibitor | Chemotherapy Agent | Key Findings | Combination Index (CI) / Dose Reduction Index (DRI) | Reference |
| Cervical Cancer | HeLa | SC13 | Paclitaxel | Significantly improved the inhibitory effect of paclitaxel. Stronger synergistic effect compared to doxorubicin, carboplatin, or camptothecin.[5] | CI and DRI values not explicitly reported in the reviewed sources. | [5] |
Synergistic Effects with Temozolomide (B1682018)
In glioblastoma, the inhibition of FEN1 has been shown to synergize with the alkylating agent temozolomide (TMZ), overcoming resistance and selectively killing cancer stem cells.[7]
Quantitative Data Summary
| Cancer Type | Cell Line | FEN1 Inhibitor | Chemotherapy Agent | Key Findings | Combination Index (CI) / Dose Reduction Index (DRI) | Reference |
| Glioblastoma | Patient-derived Glioblastoma Stem Cells (GSCs) | FEN1i | Temozolomide (TMZ) | Synergistic effect observed in aggressive, FEN1i-sensitive GSCs, leading to cancer-selective killing and TMZ sensitization. | CI and DRI values not explicitly reported in the reviewed sources. | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
FEN1 inhibitor (e.g., C20, SC13)
-
Chemotherapy agent (e.g., Cisplatin, Paclitaxel, Temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FEN1 inhibitor, the chemotherapy agent, or a combination of both. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines
-
FEN1 inhibitor and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the FEN1 inhibitor, chemotherapy agent, or combination for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., A549)
-
FEN1 inhibitor and chemotherapy agent
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, FEN1 inhibitor alone, chemotherapy agent alone, combination).
-
Administer treatments according to the desired schedule and dosage. For example, intraperitoneal injection of the FEN1 inhibitor daily and cisplatin once a week.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.[8]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL assay for apoptosis).
Signaling Pathways and Experimental Workflows
Mechanism of Synergy: FEN1 Inhibition and DNA Damaging Agents
Chemotherapy agents like cisplatin, paclitaxel, and temozolomide induce DNA damage in cancer cells. FEN1 plays a crucial role in repairing this damage through pathways like Base Excision Repair (BER). By inhibiting FEN1, the cancer cell's ability to repair the chemotherapy-induced DNA lesions is compromised. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. The interaction of FEN1 with Proliferating Cell Nuclear Antigen (PCNA) is critical for its function in DNA replication and repair, making this interaction a key aspect of the synergistic mechanism.[9][10][11][12]
Caption: Mechanism of synergy between FEN1 inhibitors and chemotherapy.
Experimental Workflow for In Vitro Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of a FEN1 inhibitor and a chemotherapy agent in vitro.
Caption: In vitro experimental workflow for synergy assessment.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the key steps in an in vivo study to evaluate the synergistic antitumor effects.
Caption: In vivo experimental workflow for efficacy studies.
References
- 1. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 promotes tumor progression and confers cisplatin resistance in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor effect of combined paclitaxel with FEN1 inhibitor in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two modes of FEN1 binding to PCNA regulated by DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fen1 mutations that specifically disrupt its interaction with PCNA cause aneuploidy-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthetic Lethal Interaction of FEN1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) has emerged as a promising therapeutic target in oncology, primarily through the principle of synthetic lethality. This guide provides a comparative analysis of FEN1 inhibitors, with a focus on validating their synthetic lethal interactions, supported by experimental data and detailed methodologies.
The Principle of FEN1 Synthetic Lethality
FEN1 is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2] Inhibition of FEN1 in cancer cells with pre-existing defects in other DNA damage response (DDR) pathways, particularly the homologous recombination (HR) pathway, leads to a catastrophic accumulation of DNA double-strand breaks (DSBs) and subsequent cell death.[1][3][4] This selective killing of cancer cells while sparing normal, healthy cells is the essence of the synthetic lethal approach. Key synthetic lethal partners of FEN1 include genes frequently mutated in cancers, such as BRCA1, BRCA2, MRE11A, ATM, and POLβ .[3][4][5]
Comparative Analysis of FEN1 Inhibitors
| Inhibitor | Class | Target | IC50 (Biochemical) | EC50 (Cellular) | Selectivity | Key Findings |
| FEN1-IN-7 (proxy: N-hydroxyurea series) | N-hydroxyurea | FEN1 | Varies (e.g., Compound #20 has an IC50 of 3 nM)[7] | Mean GI50 of 15.5 µM for one compound in the series[4] | Can also inhibit EXO1[6] | Induces DNA damage response and is synthetically lethal with defects in HR and Fanconi Anemia pathways.[4][6] |
| BSM-1516 | Novel metal-binding pharmacophore | FEN1 | 7 nM[8][9] | 24 nM (CETSA)[8][9] | ~65-fold more potent against FEN1 than EXO1.[8][9] | Shows strong synergy with PARP, USP1, PARG, and ATR inhibitors.[8][10] BRCA2-deficient cells are ~15-fold more sensitive.[8][9] |
| SC13 | Not specified | FEN1 | Not specified | Not specified | Not specified | Enhances sensitivity to ionizing radiation and paclitaxel. Induces chromosomal instability.[7] |
| Compound #8 | Not specified | FEN1 | Not specified | Not specified | Not specified | Reduces tumor growth in vivo in BRCA-deficient models.[3] |
| JFD00950 | Not specified | FEN1 | Not specified | Not specified | Not specified | Identified through machine learning and shows cytotoxic activity against colon cancer cells.[11] |
Experimental Protocols for Validating Synthetic Lethality
Validating the synthetic lethal interaction of a FEN1 inhibitor involves a series of key experiments to demonstrate its selective efficacy in cancer cells with specific DDR defects.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with an inhibitor. A significant reduction in colony formation in DDR-deficient cells compared to wild-type cells indicates synthetic lethality.
Protocol:
-
Cell Plating: Seed a known number of cells (e.g., 500-2500) into 6-well plates or petri dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.[12]
-
Treatment: After allowing the cells to adhere (typically 18-24 hours), treat them with a range of concentrations of the FEN1 inhibitor. Include an untreated control.[13]
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 9-14 days), depending on the cell line's doubling time.[14]
-
Fixation and Staining: Aspirate the media, wash the colonies with PBS, and then fix them using a solution like 4% paraformaldehyde or 10% formalin.[14][15] After fixation, stain the colonies with a solution such as 0.5% crystal violet.[15]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[13] The surviving fraction is calculated by normalizing the number of colonies in the treated wells to the plating efficiency of the untreated control wells.[13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms the direct engagement of the inhibitor with its target protein (FEN1) within the cell. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat cultured cells with the FEN1 inhibitor or a vehicle control for a specified time to allow for compound uptake.[16]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[16]
-
Cell Lysis and Fractionation: Lyse the cells through methods like freeze-thaw cycles.[16] Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[16]
-
Protein Quantification and Analysis: Quantify the amount of soluble FEN1 in the supernatant at each temperature point using Western blotting or other protein detection methods like AlphaScreen®.[16][17]
-
Data Analysis: Plot the amount of soluble FEN1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated cells compared to the control confirms target engagement.[18]
γH2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks. An increase in γH2AX foci in DDR-deficient cells treated with a FEN1 inhibitor provides evidence of induced DNA damage, a key mechanism of synthetic lethality.[19][20]
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the FEN1 inhibitor.[21]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.3% Triton X-100 to allow antibody access to the nucleus.[21]
-
Immunostaining:
-
Microscopy and Image Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.[21][22] Capture images and quantify the number of γH2AX foci per nucleus using image analysis software like Fiji.[21]
Visualizing the FEN1 Synthetic Lethal Pathway and Experimental Workflow
FEN1's Role in DNA Replication and Repair
Caption: FEN1's central role in Okazaki fragment maturation and long-patch base excision repair.
Synthetic Lethal Interaction of FEN1 Inhibition
Caption: Mechanism of synthetic lethality with FEN1 inhibition in HR-deficient cancer cells.
Experimental Workflow for Validating FEN1 Synthetic Lethality
Caption: A streamlined workflow for the experimental validation of FEN1 synthetic lethality.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blacksmithmedicines.com [blacksmithmedicines.com]
- 9. researchgate.net [researchgate.net]
- 10. blacksmithmedicines.com [blacksmithmedicines.com]
- 11. Identification of human flap endonuclease 1 (FEN1) inhibitors using a machine learning based consensus virtual screening - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 13. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 20. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
Navigating the Landscape of FEN1 Inhibition: A Comparative Guide for Preclinical Research
For Immediate Release
In the ongoing pursuit of novel cancer therapeutics, Flap endonuclease 1 (FEN1) has emerged as a compelling target. Its critical role in DNA replication and repair pathways makes it a linchpin for maintaining genomic stability, a process frequently dysregulated in cancer.[1][2][3] This guide provides a comparative overview for researchers, scientists, and drug development professionals on the evaluation of FEN1 inhibitors, with a focus on the application of patient-derived xenograft (PDX) models for assessing efficacy. While specific in vivo data for FEN1-IN-7 in PDX models is not publicly available, this document outlines the methodologies and frameworks for such an evaluation, alongside a comparison with other known FEN1 inhibitors.
The Rationale for Targeting FEN1 in Oncology
FEN1 is a structure-specific nuclease essential for several DNA metabolic processes, including Okazaki fragment maturation during lagging strand synthesis and long-patch base excision repair.[3] Upregulation of FEN1 has been observed in various malignancies, including breast, ovarian, lung, pancreatic, and gastric cancers, often correlating with poor prognosis and resistance to chemotherapy.[2][4][5] Inhibition of FEN1 can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells, particularly those with existing defects in DNA damage response pathways, such as BRCA mutations.[2][6] This creates a synthetic lethal therapeutic window, making FEN1 inhibitors a promising class of targeted agents.
Evaluating FEN1 Inhibitor Efficacy in Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized as a superior preclinical platform for evaluating anti-cancer agents.[7][8][9] They more faithfully recapitulate the heterogeneity, genetic landscape, and microenvironment of human tumors compared to traditional cell line-derived xenografts.[8]
Hypothetical Experimental Protocol for this compound in PDX Models
The following protocol provides a framework for assessing the in vivo efficacy of a FEN1 inhibitor like this compound using PDX models.
1. PDX Model Selection:
-
Select a panel of well-characterized PDX models from various cancer types known to overexpress FEN1 (e.g., breast, ovarian, pancreatic cancer).
-
Include models with and without specific DNA repair defects (e.g., BRCA1/2 mutations) to explore synthetic lethality.
2. Animal Husbandry and Tumor Implantation:
-
House immunodeficient mice (e.g., NOD/SCID or NSG) in a pathogen-free environment.
-
Surgically implant patient-derived tumor fragments (typically 20-30 mm³) subcutaneously into the flank of each mouse.
3. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment Group: Administer this compound at various doses, determined by prior maximum tolerated dose (MTD) studies. Administration can be oral (gavage) or parenteral (e.g., intraperitoneal injection), based on the compound's properties.
-
Control Group: Administer vehicle control following the same schedule.
-
Comparative Arms: Include groups treated with standard-of-care chemotherapy or other relevant targeted therapies (e.g., PARP inhibitors) to assess comparative efficacy and potential synergistic effects.
4. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Measure tumor volume twice weekly using calipers. TGI is calculated as the percentage difference in the mean tumor volume between treated and control groups.
-
Tumor Growth Delay (TGD): Determine the time for tumors in each group to reach a predetermined endpoint volume.
-
Body Weight: Monitor animal body weight twice weekly as an indicator of toxicity.
-
Pharmacodynamic (PD) Markers: At the end of the study, collect tumor tissue to assess target engagement. This can include measuring the levels of downstream markers of FEN1 inhibition, such as γH2AX (a marker of DNA double-strand breaks), via immunohistochemistry or western blot.
5. Statistical Analysis:
-
Analyze differences in tumor growth between groups using appropriate statistical methods, such as a one-way ANOVA with post-hoc tests.
Comparative Landscape of FEN1 Inhibitors
While in vivo PDX data for this compound is not available, several other small molecule inhibitors of FEN1 have been described in the literature. The following table summarizes some of these compounds.
| Inhibitor | Reported Mechanism/Activity | Key Findings | Citations |
| FEN1-IN-4 | Induces apoptosis, necrosis, and senescence in breast cancer cell lines. | Reduces survival fraction and extends population doubling time. Leads to increased DNA damage. | [5] |
| BSM-1516 | Highly potent and selective inhibitor of FEN1. | Demonstrates synergy with multiple DNA damage response (DDR) drug classes, including PARP and ATR inhibitors. Shows increased sensitivity in BRCA2-deficient cancer cells. | [2] |
| N-Hydroxyurea Series Inhibitors | Induce a DNA damage response and cell death. | Exhibit synthetic lethality with MRE11A mutations, often found in microsatellite instability (MSI) cancers. | [10][11][12] |
| Compound #8 | Specific inhibitor of FEN1. | Shows abnormal sensitivity in cancers with BRCA1 and BRCA2 deficiencies. | [6] |
FEN1 Signaling and its Role in DNA Repair
FEN1 plays a central role in multiple DNA metabolic pathways to maintain genomic integrity. Its dysregulation can contribute to tumorigenesis through various mechanisms.
References
- 1. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuickresearch.com [kuickresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Flap endonuclease-1 promotes pancreatic cancer progression via AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. news-medical.net [news-medical.net]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 11. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
Navigating Nuclease Inhibition: A Comparative Analysis of FEN1 Inhibitor Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of Flap endonuclease 1 (FEN1) inhibitors, offering insights into their performance against other nucleases. While specific data for a compound designated "FEN1-IN-7" is not publicly available, this guide will utilize data from representative FEN1 inhibitors to illustrate the principles of selectivity and provide a framework for evaluation.
FEN1 is a critical enzyme in DNA replication and repair, making it an attractive target for cancer therapy.[1][2] The development of potent and selective FEN1 inhibitors is a key objective to minimize off-target effects and enhance therapeutic efficacy. This guide examines the selectivity profile of FEN1 inhibitors against other structurally and functionally related nucleases.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of small molecules is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a representative FEN1 inhibitor, BSM-1516, against FEN1 and a related nuclease, Exonuclease 1 (EXO1).
| Compound | Target Nuclease | IC50 (nM) | Fold Selectivity (vs. FEN1) |
| BSM-1516 | FEN1 | 7[1][3] | 1 |
| EXO1 | 460[1][3] | ~65 |
This data demonstrates that BSM-1516 is approximately 65-fold more potent against FEN1 than EXO1, indicating a favorable selectivity profile.[3]
It is important to note that other classes of FEN1 inhibitors, such as those based on an N-hydroxyurea scaffold, have been reported to exhibit cross-reactivity with EXO1, sometimes with similar IC50 values to those for FEN1.[4] This highlights the importance of comprehensive selectivity profiling for any novel FEN1 inhibitor.
Experimental Protocol: Assessing Nuclease Inhibition and Selectivity
A common method to determine the IC50 of an inhibitor against a specific nuclease is through a fluorescence-based activity assay. The following is a generalized protocol for such an experiment.
Objective: To determine the concentration-dependent inhibition of a nuclease (e.g., FEN1, EXO1) by a small molecule inhibitor and calculate its IC50 value.
Materials:
-
Recombinant human FEN1 and other nucleases (e.g., EXO1)
-
Fluorescently labeled DNA substrate specific for the nuclease activity (e.g., a 5' flap DNA substrate for FEN1)
-
Test inhibitor compound (e.g., this compound or a representative inhibitor)
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, combine the assay buffer, the fluorescently labeled DNA substrate, and the diluted inhibitor at various concentrations.
-
Enzyme Addition: Initiate the enzymatic reaction by adding a fixed concentration of the nuclease (e.g., FEN1) to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period, allowing the enzymatic cleavage of the substrate to proceed.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader. The cleavage of the substrate by the nuclease results in a change in fluorescence.
-
Data Analysis:
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Normalize the data, with 100% activity corresponding to the reaction without any inhibitor and 0% activity corresponding to a control without the enzyme.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
-
Selectivity Assessment: Repeat the assay for other nucleases (e.g., EXO1, DNA2, GEN1) to determine the IC50 values against these off-target enzymes. The ratio of IC50 values is used to calculate the selectivity.
Experimental Workflow for Nuclease Cross-reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a FEN1 inhibitor against other nucleases.
References
A Comparative Guide to FEN1 Inhibitors: FEN1-IN-7 vs. The N-hydroxyurea Series
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Its role in Okazaki fragment maturation and long-patch base excision repair is vital for maintaining genomic stability.[1][2][3] Inhibition of FEN1 can lead to synthetic lethality in cancer cells with existing DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations.[4] This guide provides a detailed comparison of a specific FEN1 inhibitor, FEN1-IN-7, against the well-characterized N-hydroxyurea series of inhibitors, offering a comprehensive overview of their performance based on available experimental data.
Inhibitor Profiles
This compound , also known as compound 16, is a selective inhibitor of FEN1.[5] In contrast, the N-hydroxyurea series encompasses a class of compounds that have been extensively studied for their FEN1 inhibitory activity.[6][7][8] These compounds are known to be cellularly active and function by blocking substrate entry into the FEN1 active site.[7] A notable member of this series is compound C20, recognized for its high potency.[3]
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and representative compounds from the N-hydroxyurea series.
| Inhibitor | Target | IC50 (in vitro) | Cell-based EC50 | Selectivity | Reference |
| This compound (Compound 16) | FEN1 | 18 nM | Not Reported | XPG (IC50 = 3.04 µM) | [5] |
| N-hydroxyurea Series (C20) | FEN1 | 3 nM | Not Reported | Not Reported | [3] |
| N-hydroxyurea Series (Compound 1) | FEN1 | Similar to C20 | ~15.5 µM (GI50) | Also inhibits EXO1 | [6][9] |
| BSM-1516 (Novel metal-binding pharmacophore) | FEN1 | 7 nM | 350 nM (BRCA2-deficient cells) | ~65-fold vs. EXO1 | [10] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% in a biochemical assay. EC50 values represent the concentration required to produce 50% of the maximum effect in a cell-based assay. GI50 is the concentration that inhibits cell growth by 50%.
Mechanism of Action
The N-hydroxyurea series of inhibitors primarily act by binding to the active site of FEN1 and chelating the two essential magnesium ions required for catalytic activity.[7][9] This binding prevents the proper positioning of the DNA substrate for cleavage. The mode of inhibition can vary within the series, with some compounds exhibiting competitive inhibition while others, like compound 1, show a mixed competitive/non-competitive profile, meaning they can bind to both the free enzyme and the enzyme-substrate complex.[6][8]
While the specific binding mode of This compound is not as extensively detailed in the available literature, its structural class suggests a similar mechanism of action involving interaction with the active site.
Signaling Pathway and Experimental Workflow
To understand the context of FEN1 inhibition, it is crucial to visualize its role in cellular pathways and the general workflow for evaluating inhibitors.
Caption: FEN1's role in DNA replication and repair pathways.
Caption: General workflow for FEN1 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key assays used to characterize FEN1 inhibitors.
FEN1 Inhibition Assay (Fluorescence Polarization)
This biochemical assay is used to determine the in vitro potency (IC50) of inhibitors.
-
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled DNA substrate that mimics the 5' flap structure. Cleavage of the substrate by FEN1 results in a smaller fluorescent fragment with lower polarization. Inhibitors prevent this cleavage, thus maintaining a high polarization signal.
-
Protocol Outline:
-
Recombinant human FEN1 protein is incubated with a fluorescently labeled DNA flap substrate in an appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
A serial dilution of the test inhibitor (e.g., this compound or a N-hydroxyurea compound) is added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific time.
-
Fluorescence polarization is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that an inhibitor binds to its intended target within a cellular environment.[9][11][12][13][14]
-
Principle: Ligand binding can stabilize a target protein, increasing its resistance to thermal denaturation. This thermal stabilization is detected by quantifying the amount of soluble protein remaining after heat treatment.
-
Protocol Outline:
-
Intact cells (e.g., a cancer cell line) are treated with the inhibitor or a vehicle control for a defined period.
-
The cell suspension is heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble FEN1 in the supernatant is quantified by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Clonogenic Survival Assay
This cell-based assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.[15]
-
Principle: This assay measures the cytotoxicity of a compound by determining the fraction of cells that retain their reproductive integrity after treatment.
-
Protocol Outline:
-
A known number of cells are seeded into multi-well plates.
-
Cells are treated with various concentrations of the FEN1 inhibitor.
-
After a defined exposure time, the drug-containing medium is replaced with fresh medium.
-
The plates are incubated for a period of 1-2 weeks to allow for colony formation.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to that in the control group.
-
Conclusion
Both this compound and the N-hydroxyurea series of inhibitors demonstrate potent inhibition of FEN1 in biochemical assays. The N-hydroxyurea series, particularly compounds like C20, show slightly lower IC50 values, indicating high in vitro potency. However, the cellular efficacy (EC50 or GI50) can be significantly different from the biochemical potency, highlighting the importance of cell-based assays in drug development.
The choice between this compound and a compound from the N-hydroxyurea series will depend on the specific research question. For studies requiring a highly potent and well-characterized inhibitor with a known mechanism of action, the N-hydroxyurea series offers a strong starting point. This compound provides an alternative with a distinct chemical scaffold that may offer different pharmacokinetic or pharmacodynamic properties. Further head-to-head comparative studies, particularly in various cancer cell lines and in vivo models, are necessary to fully elucidate the therapeutic potential of these promising FEN1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 7. esrf.fr [esrf.fr]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of FEN1 Inhibitor Preclinical Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical data for emerging Flap Endonuclease 1 (FEN1) inhibitors, with a focus on independently validated findings. FEN1 is a critical enzyme in DNA replication and repair, and its inhibition represents a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA damage response pathways. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes complex biological and experimental processes to aid in the critical evaluation of these compounds.
Executive Summary
Flap Endonuclease 1 (FEN1) is a key enzyme involved in Okazaki fragment maturation during DNA replication and in the long-patch base excision repair (LP-BER) pathway.[1][2] Its overexpression has been linked to several cancers, making it an attractive target for therapeutic intervention.[3] A key strategy in targeting FEN1 is through synthetic lethality, where cancer cells with pre-existing defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, are exquisitely sensitive to FEN1 inhibition.[3][4] This guide focuses on a comparative analysis of preclinical data for several FEN1 inhibitors to provide researchers with a clear, data-driven overview of the current landscape.
Data Presentation: Comparative Efficacy of FEN1 Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for selected FEN1 inhibitors.
Table 1: In Vitro Potency and Cellular Activity of FEN1 Inhibitors
| Inhibitor | Target(s) | Biochemical IC50 (FEN1) | Cellular EC50 | Key Cell Line Sensitivities | Reference(s) |
| BSM-1516 | FEN1 | 7 nM | 24 nM (CETSA) | ~15-fold more sensitive in BRCA2-deficient DLD1 cells (EC50 of 350 nM vs. 5 µM in BRCA2-proficient) | [5] |
| N-hydroxyurea C8 | FEN1 | Not specified | Not specified | ~5-fold more sensitive in BRCA2-mutant PEO1 cells compared to BRCA2-revertant PEO4 cells | [4] |
| SC13 | FEN1 | Not specified | Not specified | Sensitizes cervical cancer cells to ionizing radiation; synergistic with paclitaxel. | [6] |
Table 2: In Vivo Efficacy of FEN1 Inhibitors in Preclinical Models
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| BSM-1516 | Not specified | Suitable for in vivo testing | Currently underway | [5] |
| N-hydroxyurea C8 | C8-sensitive cancer cell line xenografts | Not specified | Reduced tumor growth rates in mice | [4] |
| SC13 | Breast cancer xenografts | Not specified | Abrogated proliferation and tumor growth | [7] |
Mandatory Visualizations
Signaling Pathway of FEN1 Inhibition
The following diagram illustrates the central role of FEN1 in DNA replication and repair and the consequences of its inhibition, leading to synthetic lethality in cancers with homologous recombination deficiency.
Experimental Workflows
The following diagrams outline the typical workflows for key preclinical assays used to evaluate FEN1 inhibitors.
FEN1 Enzymatic Inhibition Assay Workflow
Cellular Viability (Clonogenic Survival) Assay Workflow
References
- 1. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]
- 6. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flap endonuclease 1 Facilitated Hepatocellular Carcinoma Progression by Enhancing USP7/MDM2-mediated P53 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
